4-chloro-N-ethylpyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-ethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-8-6-9-4-3-5(7)10-6/h3-4H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTLKKYLBRQLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634055 | |
| Record name | 4-Chloro-N-ethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86575-65-7 | |
| Record name | 4-Chloro-N-ethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-chloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-N-ethylpyrimidin-2-amine, a valuable intermediate in the development of pharmaceuticals, particularly kinase inhibitors, and agrochemicals.[1] This document outlines two primary synthetic pathways, complete with detailed experimental protocols adapted from established chemical literature. All quantitative data is presented in structured tables, and reaction pathways and workflows are visualized using Graphviz diagrams.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 86575-65-7 |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol [1][2] |
| Boiling Point | 269.05 °C at 760 mmHg[1] |
| Density | 1.273 g/cm³[1] |
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound are detailed below. Route A involves the initial synthesis of a pyrimidinol intermediate followed by a chlorination step. Route B utilizes a commercially available dichloropyrimidine and proceeds via a nucleophilic aromatic substitution.
Route A: Synthesis via 2-(Ethylamino)pyrimidin-4-ol Intermediate
This route is a two-step process beginning with the condensation of ethylguanidine with a 1,3-dicarbonyl compound to form the pyrimidinol ring, which is subsequently chlorinated.
Step 1: Synthesis of 2-(Ethylamino)pyrimidin-4,6-diol (Adapted from the synthesis of 2-amino-4,6-dihydroxypyrimidine)
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of diethyl malonate. Subsequently, add ethylguanidine hydrochloride or sulfate (0.17 mol).
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate.
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum to yield 2-(ethylamino)pyrimidin-4,6-diol.
Step 2: Synthesis of this compound (Adapted from general chlorination procedures for hydroxypyrimidines)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place the dried 2-(ethylamino)pyrimidin-4,6-diol (1 equivalent).
-
Chlorination: Add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The reaction can be run neat or in the presence of a high-boiling inert solvent. For improved reactivity, N,N-dimethylaniline or another tertiary amine (1 equivalent) can be added as a catalyst.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base such as sodium carbonate or sodium hydroxide until it reaches a pH of 7-8. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Route B: Synthesis via Nucleophilic Aromatic Substitution
This approach involves the direct reaction of commercially available 2,4-dichloropyrimidine with ethylamine. The regioselectivity of this reaction can be a challenge, as substitution can occur at either the C2 or C4 position. Generally, the C4 position is more reactive towards nucleophilic attack.
References
An In-depth Technical Guide to 4-chloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-N-ethylpyrimidin-2-amine is a substituted pyrimidine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, aimed at supporting research and development endeavors in the pharmaceutical and agrochemical industries.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in chemical synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 269.05 °C at 760 mmHg | [1][3] |
| Density | 1.273 g/cm³ | [1][4] |
| logP (calculated) | 1.8 | [2] |
| CAS Number | 86575-65-7 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods that can be adapted for this compound.
Melting Point Determination
A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point of the substance.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.
Methodology:
-
A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.
-
The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution from a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical approach to determine the aqueous solubility of a compound.
Methodology:
-
An excess amount of solid this compound is added to a known volume of deionized water in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to settle, and the undissolved solid is removed by filtration or centrifugation.
-
The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Synthesis of this compound
This compound can be synthesized via nucleophilic aromatic substitution. A general procedure for the synthesis of related 2-amino-4-chloro-pyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine with the corresponding amine.[5] While a specific, detailed protocol for the title compound is not available, the following represents a plausible synthetic route.
General Procedure:
-
To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., anhydrous propanol), an excess of ethylamine is added.[5]
-
A base, such as triethylamine, may be added to scavenge the HCl generated during the reaction.[5]
-
The reaction mixture is heated, potentially under microwave irradiation to accelerate the reaction, and monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation and filtration, followed by extraction with an organic solvent like ethyl acetate and washing with an aqueous solution of sodium bicarbonate.[5]
-
The crude product is then purified, typically by column chromatography on silica gel.
Potential Biological Significance and Signaling Pathways
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[1] The pyrimidine scaffold is a common feature in many kinase inhibitors that target various signaling pathways implicated in cell proliferation, survival, and angiogenesis.
While there is no direct evidence of this compound itself modulating specific signaling pathways, its role as a precursor for kinase inhibitors suggests that the final products derived from it could potentially target kinases within pathways such as:
-
MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: Crucial for cell proliferation, survival, and metabolism.
-
VEGFR Signaling Pathway: Involved in angiogenesis, the formation of new blood vessels.
The logical relationship for its application in drug discovery is outlined below.
Caption: Workflow from building block to preclinical candidate.
The experimental workflow for identifying the biological targets of compounds derived from this compound would typically involve screening against a panel of kinases.
Caption: Workflow for identifying the biological target of a synthesized compound.
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. 86575-65-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-chloro-N-ethylpyrimidin-2-amine: Properties, Synthesis, and Applications in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chloro-N-ethylpyrimidin-2-amine, a key intermediate in the synthesis of targeted therapeutics. This document details its chemical and physical properties, provides a representative synthesis protocol, and explores its application in the development of kinase inhibitors, with a focus on the B-cell receptor signaling pathway.
Core Compound Properties
This compound is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. Its chemical structure and key properties are summarized below.
| Property | Value |
| CAS Number | 86575-65-7 |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.6 g/mol |
| Appearance | Not explicitly stated in search results, typically an off-white solid. |
| Boiling Point | 269.05 °C at 760 mmHg |
| Density | 1.273 g/cm³ |
| Solubility | Data not available. |
| Storage Temperature | -20°C |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the public domain, a general and widely applicable method for the synthesis of analogous 2-amino-4-chloropyrimidines is through the chlorination of the corresponding 2-amino-4-hydroxypyrimidine. Below is a representative experimental protocol adapted from general procedures for similar compounds.
Reaction Scheme:
Experimental Protocol: Representative Synthesis
Materials:
-
2-(ethylamino)pyrimidin-4(1H)-one (or its tautomer, 2-(ethylamino)pyrimidin-4-ol)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous dichloroethane or other suitable high-boiling solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of 2-(ethylamino)pyrimidin-4(1H)-one in anhydrous dichloroethane, add N,N-diisopropylethylamine.
-
Slowly add phosphorus oxychloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Application in the Synthesis of Kinase Inhibitors
Substituted pyrimidines, such as this compound, are pivotal intermediates in the synthesis of numerous kinase inhibitors.[1][2] The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various side chains to build a diverse library of compounds for drug discovery.
Role in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis
A key application of pyrimidine-based compounds is in the development of inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4][5] Dysregulation of this pathway is implicated in various B-cell malignancies.
Below is a diagram illustrating the general workflow for the synthesis of a hypothetical BTK inhibitor using a 4-chloropyrimidine core.
Caption: General workflow for kinase inhibitor synthesis.
The B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The B-cell receptor signaling pathway is a cascade of intracellular events initiated by the binding of an antigen to the B-cell receptor.[6] This pathway is crucial for B-cell development, activation, proliferation, and differentiation. Bruton's tyrosine kinase (BTK) is a key enzyme in this pathway.[3][4] In certain B-cell cancers, this pathway is constitutively active, promoting cancer cell survival and proliferation.
Kinase inhibitors synthesized from pyrimidine intermediates can covalently bind to BTK, blocking its activity and thereby inhibiting the downstream signaling cascade. This leads to decreased B-cell proliferation and survival.
The following diagram illustrates a simplified B-cell receptor signaling pathway and the point of inhibition by a BTK inhibitor.
Caption: Simplified BCR signaling pathway and BTK inhibition.
Biological Evaluation of Kinase Inhibitors
The efficacy of newly synthesized kinase inhibitors is evaluated through various in vitro and in vivo assays. A common in vitro method is a kinase activity assay, which measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[7][8][9]
Materials:
-
Purified recombinant BTK enzyme
-
Substrate for BTK (e.g., a generic kinase substrate peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (potential BTK inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the BTK enzyme, its substrate, and ATP in the kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
The following diagram outlines the workflow of the ADP-Glo™ Kinase Assay.
Caption: ADP-Glo™ Kinase Assay workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its reactivity allows for the creation of diverse molecular scaffolds, leading to the development of potent and selective therapeutics targeting critical signaling pathways in diseases such as cancer. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. B-cell receptor - Wikipedia [en.wikipedia.org]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Structure Elucidation of 4-chloro-N-ethylpyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-chloro-N-ethylpyrimidin-2-amine. The document details the analytical techniques and methodologies used to confirm the chemical structure of this compound, presenting a hypothetical but realistic set of spectroscopic data for illustrative purposes. This guide is intended to serve as a practical resource for researchers and professionals involved in the synthesis and characterization of novel chemical entities.
Molecular Structure and Properties
This compound is a substituted pyrimidine with the molecular formula C₆H₈ClN₃. The structural confirmation relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Property | Value |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| IUPAC Name | This compound |
| CAS Number | 86575-65-7[1][2] |
Spectroscopic Data Analysis
The following sections present the predicted spectroscopic data for this compound and the rationale behind the interpretation of these data for structure confirmation.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and types of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d, J = 5.2 Hz | 1H | H-6 |
| 6.50 | d, J = 5.2 Hz | 1H | H-5 |
| 5.50 | br s | 1H | NH |
| 3.45 | q, J = 7.2 Hz | 2H | -CH₂- |
| 1.25 | t, J = 7.2 Hz | 3H | -CH₃ |
The downfield doublet at 8.15 ppm is characteristic of a proton adjacent to a nitrogen atom in a heteroaromatic ring. The coupling constant of 5.2 Hz suggests coupling to a vicinal proton, which appears as a doublet at 6.50 ppm. The broad singlet at 5.50 ppm is indicative of an amine proton. The quartet at 3.45 ppm and the triplet at 1.25 ppm are characteristic of an ethyl group, with the quartet arising from the methylene protons coupled to the methyl protons, and the triplet from the methyl protons coupled to the methylene protons.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | C-2 |
| 161.0 | C-4 |
| 158.0 | C-6 |
| 108.0 | C-5 |
| 38.0 | -CH₂- |
| 15.0 | -CH₃ |
The signals in the downfield region (158.0-162.5 ppm) are typical for carbon atoms in a pyrimidine ring. The signal at 161.0 ppm is assigned to the carbon atom bearing the chlorine atom (C-4), while the signal at 162.5 ppm corresponds to the carbon atom attached to the two nitrogen atoms (C-2). The upfield signals at 38.0 ppm and 15.0 ppm are assigned to the ethyl group carbons.
Mass Spectrometry
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The predicted electron ionization (EI) mass spectrum of this compound would show a molecular ion peak and several fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 157/159 | 100/33 | [M]⁺ / [M+2]⁺ |
| 142 | 80 | [M - CH₃]⁺ |
| 128 | 60 | [M - C₂H₅]⁺ |
| 122 | 40 | [M - Cl]⁺ |
The molecular ion peak [M]⁺ at m/z 157 and the [M+2]⁺ peak at m/z 159 with a ratio of approximately 3:1 are characteristic of a compound containing one chlorine atom. The fragmentation pattern can be explained by the loss of a methyl radical (m/z 142), an ethyl radical (m/z 128), and a chlorine radical (m/z 122).
Infrared Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium | N-H stretch |
| 2970, 2880 | Medium | C-H stretch (aliphatic) |
| 1620 | Strong | C=N stretch (ring) |
| 1580 | Strong | C=C stretch (ring) |
| 1250 | Strong | C-N stretch |
| 800 | Strong | C-Cl stretch |
The N-H stretching vibration around 3350 cm⁻¹ confirms the presence of the secondary amine. The bands in the 1580-1620 cm⁻¹ region are characteristic of the pyrimidine ring stretching vibrations. The strong absorption at 800 cm⁻¹ is indicative of a C-Cl bond.
Experimental Protocols
The following are standard experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Concentration: Approximately 10 mg of the sample dissolved in 0.5 mL of solvent.
-
¹H NMR: Standard proton experiment with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Proton-decoupled carbon experiment with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
Mass Spectrometry
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Inlet System: Direct insertion probe or gas chromatography inlet.
-
Mass Range: m/z 50-500.
Infrared Spectroscopy
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the sample on a KBr plate or a KBr pellet containing approximately 1% of the sample.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound based on the spectroscopic data.
Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a consistent and unambiguous confirmation of the structure of this compound. This guide outlines the key spectroscopic features and experimental methodologies that are fundamental to the structural characterization of such heterocyclic compounds, providing a valuable resource for professionals in the fields of chemical research and drug development.
References
An In-depth Technical Guide to the Biological Activity of 4-chloro-N-ethylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1] Among the vast array of pyrimidine derivatives, those containing the 4-chloro-N-ethylpyrimidin-2-amine core have garnered significant interest as versatile intermediates and pharmacophores in the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their potential in oncology and inflammatory diseases.
Anticancer Activity
Derivatives of the pyrimidine core are widely investigated for their potent anticancer activities, targeting various hallmarks of cancer.[3] The introduction of a 4-chloro substituent provides a reactive site for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for screening.
A predominant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1][4]
EGFR and ALK Inhibition:
Certain pyrimidine derivatives have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), two key drivers in non-small cell lung cancer (NSCLC).[5] For instance, the compound CHMFL-ALK/EGFR-050, which features a related 5-chloro-4-aminopyrimidine core, demonstrates significant inhibitory activity against both wild-type and mutant forms of EGFR and ALK.[5] This dual inhibition is a promising strategy to overcome drug resistance observed with single-target agents.[5]
The general signaling pathway for EGFR and ALK involves receptor dimerization upon ligand binding, followed by autophosphorylation of tyrosine residues. This activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and differentiation. Inhibitors based on the aminopyrimidine scaffold act as ATP-competitive binders, blocking the kinase activity and subsequent downstream signaling.[1]
Caption: EGFR/ALK signaling and inhibition by pyrimidine derivatives.
Aurora and Polo-Like Kinase Inhibition:
Other key mitotic kinases, such as Aurora kinases and Polo-like kinase 4 (PLK4), are also targets for aminopyrimidine derivatives.[4][6] These kinases are essential for proper cell cycle progression, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells. For example, ortho-chlorophenyl substituted pyrimidines have shown exceptional potency as Aurora kinase inhibitors.[4] Similarly, novel aminopyrimidine derivatives have been developed as highly potent PLK4 inhibitors, demonstrating excellent antiproliferative activity against breast cancer cells.[6]
Beyond specific kinase inhibition, various 2-amino-4-chloro-pyrimidine derivatives have been synthesized and evaluated for their general cytotoxic effects against different cancer cell lines.
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Pyrimidine-piperazine | HCT116 (Colon) | EC50 | 89.24 ± 1.36 | [7] |
| Pyrimidine-piperazine | MCF7 (Breast) | EC50 | 89.37 ± 1.17 | [7] |
| Tetrahydropyrimidines | K562 (Leukemia) | IC50 | 1.66 ± 0.05 | [8] |
| Pyrazolo[3,4-d]pyrimidine | HCT116 (Colon) | IC50 | 0.21 | [9] |
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | IC50 | 0.21 | [9] |
| Aminopyrimidine | PLK4 (Enzyme) | IC50 | 0.0067 | [6] |
| Bisanilinopyrimidine | Aurora A (Enzyme) | IC50 | 0.0085 | [4] |
Anti-inflammatory Activity
Chronic inflammation is linked to the development of various diseases, including cancer. Pyrimidine derivatives have been explored for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Pyrrolo[2,3-d]pyrimidine analogs, synthesized from 4-chloro-pyrimidine precursors, have shown significant inhibition of the COX-2 enzyme, with activity profiles comparable to the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[10]
Caption: Workflow for developing anti-inflammatory pyrimidine derivatives.
Experimental Protocols
This protocol describes a general method for synthesizing pyrimidine-anchored derivatives incorporating various amino moieties.[7]
-
Reaction Setup: A mixture of 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired multifunctional amino derivative (1.0 eq), and triethylamine (TEA) (1.5 eq) is prepared in ethanol (5-10 mL).
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 80°C for 30-45 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the final product.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][11]
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF7) are seeded in a 96-well plate at a density of 1x10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine derivatives and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the EC₅₀/IC₅₀ values are determined by plotting the percentage of viability versus the compound concentration.
This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to a kinase.[6]
-
Reaction Components: The assay is performed in a 384-well plate containing the target kinase (e.g., PLK4), a europium (Eu)-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase inhibitor tracer, and the test compound at various concentrations.
-
Binding Reaction: The components are mixed in a buffer solution and incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
FRET Measurement: The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET. The emission from both the Eu-donor (at 620 nm) and the Alexa Fluor-acceptor (at 665 nm) is measured after excitation at 340 nm.
-
Data Analysis: The ratio of the acceptor and donor emission signals is calculated. The displacement of the tracer by the test compound results in a decrease in the FRET signal. The IC₅₀ value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Derivatives based on the this compound scaffold represent a highly versatile and promising class of compounds in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, which have yielded potent inhibitors of key biological targets, particularly protein kinases involved in cancer progression. The demonstrated anticancer and anti-inflammatory activities, coupled with established protocols for their synthesis and evaluation, underscore the significant potential of these derivatives for the development of novel therapeutics. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as evaluating their in vivo efficacy and safety profiles to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. wjarr.com [wjarr.com]
- 4. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 4-chloro-N-ethylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct mechanism of action studies on 4-chloro-N-ethylpyrimidin-2-amine are not available in current scientific literature, its significance lies in its role as a crucial synthetic intermediate in the development of pharmacologically active compounds. This guide elucidates the functional importance of this pyrimidine derivative, focusing on the mechanism of action of the key drug class it helps create: kinase inhibitors. We will explore the generalized signaling pathways these inhibitors target, provide detailed experimental protocols for their characterization, and present a logical workflow for mechanism of action studies.
This compound: A Versatile Chemical Building Block
This compound is primarily utilized as a foundational scaffold in medicinal chemistry. Its chemical properties, particularly the reactive chlorine atom, allow for its use in nucleophilic substitution reactions to build a diverse library of more complex molecules. The pyrimidine core is a well-established "hinge-binding" motif, mimicking the adenine ring of ATP, which is fundamental to its utility in designing competitive kinase inhibitors. Its application spans the development of kinase inhibitors for oncology, as well as compounds with potential antiviral or anti-inflammatory properties.[1]
Pyrimidine-Based Kinase Inhibitors: Mechanism of Action
Kinase inhibitors are a major class of targeted cancer therapies. Pyrimidine-based inhibitors, synthesized using precursors like this compound, are designed to interfere with the activity of protein kinases. These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.
Many pyrimidine derivatives function as ATP-competitive inhibitors.[2] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The pyrazolo[3,4-d]pyrimidine scaffold, a related structure, is a known bioisostere of adenine and effectively mimics the key interactions of ATP with the hinge region of the kinase domain.[3]
A key application for such inhibitors is the targeting of Aurora kinases, which are crucial regulators of mitosis and are often overexpressed in cancers. Inhibition of Aurora A kinase, for example, can lead to the destabilization of oncoproteins like MYC, a key driver in many human cancers.[4]
Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway
The following diagram illustrates a generalized signal transduction pathway that can be targeted by a kinase inhibitor derived from a pyrimidine scaffold.
Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.
A Framework for Mechanism of Action Studies
For a novel compound synthesized from this compound, a systematic approach is required to elucidate its mechanism of action. The following workflow outlines the key stages of this process.
Caption: Logical workflow for validating a compound's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in a mechanism of action study.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (serially diluted)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified kinase enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the test compound binds to its target kinase within intact cells.
Materials:
-
Relevant cancer cell line
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compound and DMSO vehicle
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Instrumentation for Western blotting or ELISA
Procedure:
-
Culture the selected cell line to approximately 80% confluency.
-
Treat the cells with the test compound at a specific concentration or with DMSO as a control. Incubate for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target kinase in the supernatant at each temperature point using Western blotting or ELISA.
-
Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation
Quantitative data from mechanism of action studies should be presented in a clear and structured format to allow for easy comparison between different compounds.
Table 1: Comparative Analysis of Hypothetical Kinase Inhibitors
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Mode of Inhibition | Cellular Target Engagement (CETSA ΔTm, °C) | Anti-proliferative Activity (GI50, nM) |
| Cpd-A01 | Kinase X | 15 | ATP-competitive | +4.2 | 85 |
| Cpd-A02 | Kinase X | 250 | ATP-competitive | +1.5 | 1200 |
| Cpd-B01 | Kinase Y | 8 | Allosteric | +5.8 | 40 |
| Control | Kinase X | 12 | ATP-competitive | +4.5 | 75 |
Conclusion
This compound is a valuable starting material for the synthesis of potent, biologically active molecules, most notably kinase inhibitors. While the compound itself is not an active therapeutic, the derivatives it enables are at the forefront of targeted cancer therapy. A thorough understanding of the potential mechanisms of these derivatives, coupled with a rigorous experimental framework for their validation, is essential for the successful development of novel therapeutics. This guide provides the foundational knowledge and protocols for researchers to embark on the characterization of new chemical entities derived from this important pyrimidine scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Landscape of 4-chloro-N-ethylpyrimidin-2-amine in Organic Solvents: A Technical Guide
Physicochemical Profile of 4-chloro-N-ethylpyrimidin-2-amine
A compound's physicochemical properties are fundamental to its solubility behavior. The following table summarizes key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | - |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 86575-65-7 | [1] |
| Boiling Point | 269.05 °C at 760 mmHg | [1] |
| Density | 1.273 g/cm³ | [1] |
| XLogP3 | 1.35 | - |
Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating a degree of lipophilicity.
Expected Solubility in Organic Solvents
While quantitative data is sparse, information from the synthesis and purification of analogous pyrimidine derivatives can provide valuable insights into the expected solubility of this compound.
Synthesis procedures for similar N-arylpyrimidin-2-amine derivatives frequently employ organic solvents for extraction and purification, suggesting at least moderate solubility. For instance, extractions are commonly performed with ethyl acetate , and purification via column chromatography often utilizes solvent systems such as ethyl acetate-hexane mixtures. Crystallization of related compounds has been reported from ethanol .[2]
Given its molecular structure, which contains both a polar amine group and a more nonpolar chloropyrimidine ring, this compound is anticipated to be soluble in a range of polar and non-polar aprotic organic solvents. These may include:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Ketones (e.g., acetone, methyl ethyl ketone)
-
Esters (e.g., ethyl acetate)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., tetrahydrofuran, diethyl ether)
-
Aprotic polar solvents (e.g., dimethylformamide, dimethyl sulfoxide)
The presence of the chlorine atom and the ethylamino group influences the molecule's polarity and its ability to form hydrogen bonds, which will govern its interaction with different solvent molecules.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following outlines a common and reliable method for determining the thermodynamic (equilibrium) solubility of a compound in various organic solvents.
Objective: To determine the equilibrium concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions and the filtered sample solution using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the experimental temperature.
-
Solubility is typically reported in units of mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, an understanding of its physicochemical properties and the behavior of structurally similar compounds allows for informed predictions. For definitive data, the experimental protocol detailed in this guide provides a robust framework for its determination. Such empirical data is invaluable for the seamless progression of research and development activities involving this versatile chemical intermediate.
References
Spectroscopic Analysis of 4-chloro-N-ethylpyrimidin-2-amine: A Technical Guide
For Immediate Release
Compound Overview
4-chloro-N-ethylpyrimidin-2-amine is a substituted pyrimidine with the molecular formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol . Its structure features a pyrimidine ring, a secondary amine, and a chlorine substituent, making it a valuable intermediate in the synthesis of kinase inhibitors for cancer therapy and as a building block for novel herbicides and pesticides.
Chemical Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-6 (pyrimidine ring) |
| ~6.5 | d | 1H | H-5 (pyrimidine ring) |
| ~5.0 | br s | 1H | N-H |
| ~3.4 | q | 2H | -CH₂- (ethyl group) |
| ~1.2 | t | 3H | -CH₃ (ethyl group) |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C-2 (pyrimidine ring) |
| ~161 | C-4 (pyrimidine ring) |
| ~158 | C-6 (pyrimidine ring) |
| ~110 | C-5 (pyrimidine ring) |
| ~38 | -CH₂- (ethyl group) |
| ~15 | -CH₃ (ethyl group) |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (Solid Phase, e.g., KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 - 3400 | Medium | N-H stretch (secondary amine) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| 1550 - 1650 | Strong | C=N and C=C stretches (pyrimidine ring) |
| 1400 - 1500 | Medium | C-H bend (aliphatic) |
| 1200 - 1350 | Strong | C-N stretch |
| 700 - 850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 157/159 | High | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 142/144 | Medium | [M - CH₃]⁺ |
| 128/130 | Medium | [M - C₂H₅]⁺ |
| 122 | High | [M - Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Filter the solution through a pipette with a small cotton plug into a clean NMR tube to remove any particulate matter.
-
Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization (Electron Ionization - EI):
-
Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV).
-
This will cause ionization and fragmentation of the molecule.
-
-
Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive structural confirmation and quality control, it is recommended that researchers acquire experimental data on their specific samples.
Unveiling Therapeutic Avenues: A Technical Guide to 4-Chloro-N-Ethylpyrimidin-2-Amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the therapeutic potential of 4-chloro-N-ethylpyrimidin-2-amine analogs, a promising scaffold in modern drug discovery. This document provides a comprehensive overview of the primary therapeutic targets, quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways modulated by these compounds. The information presented herein is intended to empower researchers and drug development professionals in their quest for novel therapeutics for oncology and inflammatory diseases.
Core Therapeutic Targets: PLK4 and COX-2
Extensive research has identified two primary therapeutic targets for analogs built upon the pyrimidin-2-amine core: Polo-like kinase 4 (PLK4) for anti-cancer applications and Cyclooxygenase-2 (COX-2) for anti-inflammatory interventions.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to cell division.[1] Dysregulation and overexpression of PLK4 are frequently observed in various cancers, leading to centrosome amplification, genomic instability, and tumorigenesis. Consequently, inhibiting PLK4 has emerged as a promising strategy for cancer therapy.
Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins, key mediators of inflammation and pain.[2] Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a well-established therapeutic approach to mitigate inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of various pyrimidin-2-amine analogs against their respective targets, PLK4 and COX-2. While a systematic study of this compound analogs is not yet available in the public domain, the data presented for structurally related compounds provide valuable insights into the potential of this scaffold.
Table 1: Inhibitory Activity of Pyrimidin-2-Amine Analogs against Polo-like Kinase 4 (PLK4)
| Compound ID | Core Scaffold | Modifications | PLK4 IC50 (µM) | Reference |
| 8h | Pyrimidin-2-amine | Complex side chain | 0.0067 | [1][3] |
| 3b | Pyrimidin-2-amine | Phenyl substitution | 0.0312 | [1] |
| 3r | Pyrimidin-2-amine | Heterocyclic substitution | 0.0174 | [1] |
| 8a | Pyrimidin-2-amine | Lacking hydrophilic moiety | 0.5196 | [1] |
| Centrinone | Aminopyrazole | N/A (Reference) | 0.00271 | [1] |
| CFI-400437 | 1H-Indazole | N/A (Reference) | 0.0006 | [1] |
| CFI-400945 | 1H-Indazole | N/A (Reference) | 0.00026 | [1] |
| 24j | Pyrazolo[3,4-d]pyrimidine | Complex side chain | 0.0002 | [4] |
| 29u | Pyrazolo[3,4-d]pyrimidine | Complex side chain | 0.026 | [4] |
| 5f | 5-Chloro-2-amino-pyrimidine | Complex side chain | 0.0008 | [5] |
Table 2: Inhibitory Activity and Selectivity of Pyrimidine Analogs against COX-1 and COX-2
| Compound ID | Core Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3 | Pyrimidine | 5.50 | 0.85 | 6.47 | [6] |
| Compound 4a | Pyrimidine | 5.05 | 0.65 | 7.77 | [6] |
| L1 | Pyrimidine | >100 | 1.2 | >83.3 | [2] |
| L2 | Pyrimidine | >100 | 1.5 | >66.7 | [2] |
| Celecoxib | Pyrazole | 6.34 | 0.56 | 11.32 | [6] |
| Ibuprofen | Propionic acid | 3.1 | 1.2 | 2.58 | [6] |
| 4i | 4,6-Diphenylpyrimidin-2-amine | - | Potent | - | [7] |
| V4 | Morpholinopyrimidine | - | - | - | [8] |
| V8 | Morpholinopyrimidine | - | - | - | [8] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays used to determine the biological activity of the this compound analogs and related compounds.
PLK4 Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the PLK4 enzyme.[9]
Materials:
-
PLK4 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (5X)
-
Test compounds and reference inhibitor (e.g., Centrinone)
-
384-well plate
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled water.
-
Prepare a 2X kinase/antibody solution in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A.
-
Prepare serial dilutions of the test compounds and reference inhibitor at 4X the final desired concentration.
-
-
Assay Protocol:
-
Add 4 µL of the 4X test compound or reference inhibitor to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody solution to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
COX-2 Inhibition Assay: COX Colorimetric Inhibitor Screening Kit
This assay measures the peroxidase activity of COX enzymes. The inhibition of this activity is used to determine the IC50 of test compounds.[10]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well plate
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Dilute Heme in the Assay Buffer.
-
Dilute the COX-1 and COX-2 enzymes in the Assay Buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitor.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add in the following order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound or vehicle (for control wells)
-
-
Incubate the plate for a few minutes at 25°C.
-
Add 20 µL of the Colorimetric Substrate solution.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid solution.
-
Incubate for precisely two minutes at 25°C.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general workflow for inhibitor evaluation.
Caption: PLK4 Signaling Pathway in Cancer.
Caption: COX-2 Signaling Pathway in Inflammation.
Caption: Drug Discovery Workflow.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent and selective inhibitors of PLK4 and COX-2. The data for related pyrimidin-2-amine analogs demonstrate the potential for achieving high potency in the nanomolar range. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship (SAR). Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the identification of novel clinical candidates for the treatment of cancer and inflammatory disorders.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
The Chlorine Atom in 4-chloro-N-ethylpyrimidin-2-amine: A Gateway to Novel Therapeutics
An In-depth Technical Guide on the Reactivity and Application of a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class of compounds, 4-chloro-N-ethylpyrimidin-2-amine stands out as a versatile intermediate, primarily due to the reactive nature of its chlorine atom at the C4 position. This lability allows for a wide array of chemical transformations, making it a valuable building block in the synthesis of diverse molecular architectures, particularly in the realm of kinase inhibitors. This technical guide delves into the reactivity of the chlorine atom in this compound, providing a comprehensive overview of its key reactions, detailed experimental protocols, and its application in the development of targeted therapies.
The Reactive Heart: Nucleophilic Aromatic Substitution
The C4 position of the pyrimidine ring in this compound is electron-deficient, a consequence of the electron-withdrawing effect of the two nitrogen atoms in the ring. This electronic characteristic makes the chlorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the primary route through which the scaffold is elaborated into more complex molecules with potential biological activity.
The general workflow for a typical nucleophilic aromatic substitution on this compound is depicted below.
Reactions with N-Nucleophiles
The displacement of the C4-chlorine by nitrogen-based nucleophiles is a widely employed strategy in the synthesis of bioactive molecules. A variety of amines, including primary, secondary, and aromatic amines, can be readily coupled to the pyrimidine core.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Aniline | N-ethyl-N'-(phenyl)pyrimidine-2,4-diamine | Toluene, reflux, 12h | 85-95 |
| Morpholine | N-ethyl-4-(morpholino)pyrimidin-2-amine | Isopropanol, 80°C, 4h | >90 |
| Benzylamine | N-ethyl-N'-(benzyl)pyrimidine-2,4-diamine | DMF, K₂CO₃, 80°C, 6h | 80-90 |
Experimental Protocol: Synthesis of N-ethyl-N'-(phenyl)pyrimidine-2,4-diamine
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a solution of this compound in toluene, add aniline.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Reactions with O-Nucleophiles
Oxygen-based nucleophiles, such as phenols and alkoxides, can also displace the chlorine atom to form the corresponding ethers. These reactions often require the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Phenol | N-ethyl-4-(phenoxy)pyrimidin-2-amine | DMF, K₂CO₃, 100°C, 8h | 75-85 |
| Sodium methoxide | N-ethyl-4-methoxypyrimidin-2-amine | Methanol, reflux, 6h | >90 |
Experimental Protocol: Synthesis of N-ethyl-4-(phenoxy)pyrimidin-2-amine
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer
Procedure:
-
To a solution of this compound in DMF, add phenol and potassium carbonate.
-
Heat the reaction mixture to 100°C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactions with S-Nucleophiles
Thiol-based nucleophiles readily react with this compound to form thioethers. Similar to O-nucleophiles, these reactions are typically carried out in the presence of a base.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Thiophenol | N-ethyl-4-(phenylthio)pyrimidin-2-amine | DMF, K₂CO₃, 80°C, 4h | >90 |
| Sodium thiomethoxide | N-ethyl-4-(methylthio)pyrimidin-2-amine | Methanol, reflux, 4h | >90 |
Experimental Protocol: Synthesis of N-ethyl-4-(phenylthio)pyrimidin-2-amine
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer
Procedure:
-
To a solution of this compound in DMF, add thiophenol and potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expanding the Core: Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the chlorine atom at the C4 position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, introducing aryl or heteroaryl substituents and significantly increasing the molecular complexity of the resulting compounds.
| Coupling Partner | Product | Reaction Conditions | Yield (%) |
| Phenylboronic acid | N-ethyl-4-phenylpyrimidin-2-amine | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 12h | 70-85 |
| 3-Pyridylboronic acid | N-ethyl-4-(pyridin-3-yl)pyrimidin-2-amine | Pd(dppf)Cl₂, Na₂CO₃, Acetonitrile/H₂O, 80°C, 8h | 75-90 |
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of N-ethyl-4-phenylpyrimidin-2-amine
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Drug Discovery: Targeting the Rho-Kinase (ROCK) Signaling Pathway
The versatile reactivity of this compound has led to its use in the synthesis of a variety of kinase inhibitors. One important signaling pathway often targeted by pyrimidine-based inhibitors is the Rho-kinase (ROCK) pathway. ROCKs are serine/threonine kinases that play a crucial role in regulating cellular processes such as contraction, motility, and proliferation.[1] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including hypertension, cancer, and glaucoma.[2]
The drug Fasudil is a potent ROCK inhibitor used for the treatment of cerebral vasospasm.[3][4] While not a direct derivative of this compound, its mechanism of action provides a relevant example of how pyrimidine-like scaffolds can be utilized to target this critical pathway.
The diagram below illustrates the Rho/ROCK signaling pathway and the point of intervention by ROCK inhibitors like Fasudil.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-chloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. 4-chloro-N-ethylpyrimidin-2-amine is a valuable building block for the synthesis of a diverse range of kinase inhibitors. The chloro-substituent at the 4-position serves as a versatile handle for introducing various aryl and heteroaryl moieties through common cross-coupling reactions, while the N-ethyl-2-amino group can engage in crucial hydrogen bonding interactions within the kinase ATP-binding site.
These application notes provide detailed protocols for the synthesis of potential kinase inhibitors derived from this compound, focusing on two widely employed synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. Additionally, we present representative quantitative data for analogous compounds and illustrate the relevant kinase signaling pathways.
Key Synthetic Strategies
The primary routes for derivatizing this compound in the context of kinase inhibitor synthesis are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 4-chloro substituent by various nucleophiles, most commonly amines. This reaction is a cornerstone in the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors, which are known to target a variety of kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the pyrimidine ring and a wide array of aryl or heteroaryl boronic acids or esters. This reaction allows for the introduction of diverse substituents that can probe different regions of the kinase active site, leading to enhanced potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of N-ethyl-N'-(4-methoxyphenyl)pyrimidine-2,4-diamine (A Representative SNAr Reaction)
This protocol describes the synthesis of a 2,4-diaminopyrimidine derivative via an SNAr reaction between this compound and 4-methoxyaniline. This class of compounds has shown inhibitory activity against kinases such as CDKs and Aurora kinases.
Materials:
-
This compound
-
4-methoxyaniline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (10 mL), add 4-methoxyaniline (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired N-ethyl-N'-(4-methoxyphenyl)pyrimidine-2,4-diamine.
Protocol 2: Synthesis of N-ethyl-4-(pyridin-3-yl)pyrimidin-2-amine (A Representative Suzuki-Miyaura Coupling)
This protocol details the synthesis of a 4-aryl pyrimidine derivative through a Suzuki-Miyaura coupling reaction. Such compounds are scaffolds for inhibitors of various kinases, including VEGFR.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), pyridine-3-boronic acid (1.5 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add a 2M aqueous solution of sodium carbonate (2.0 mL) and 1,4-dioxane (8 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and monitor by TLC.
-
After completion (typically 6-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to afford N-ethyl-4-(pyridin-3-yl)pyrimidin-2-amine.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors with scaffolds that can be synthesized using this compound as a starting material. It is important to note that the specific activity of derivatives of this compound would need to be determined experimentally.
Table 1: Representative IC50 Values for 2,4-Diaminopyrimidine-based Kinase Inhibitors
| Kinase Target | Inhibitor Structure Moiety | IC50 (nM) | Reference Compound Class |
| CDK2 | 2,4-bis(anilino)pyrimidine | 150 | CDK Inhibitors |
| Aurora A | N2-isopropyl-N4-phenylpyrimidine-2,4-diamine | 309 | Aurora Kinase Inhibitors[1] |
| Aurora B | N2-isopropyl-N4-phenylpyrimidine-2,4-diamine | 293 | Aurora Kinase Inhibitors[1] |
| PLK4 | Aminopyrimidine core | 6.7 | PLK4 Inhibitors[2] |
Table 2: Representative IC50 Values for 4-Aryl-2-aminopyrimidine-based Kinase Inhibitors
| Kinase Target | Inhibitor Structure Moiety | IC50 (nM) | Reference Compound Class |
| VEGFR-2 | 2-amino-4-aryl-5-chloropyrimidine | 50-100 | VEGFR-2 Inhibitors[3] |
| CDK1 | 2-amino-4-aryl-5-chloropyrimidine | 30-80 | CDK1 Inhibitors[3] |
| Aurora A | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 8 | Aurora Kinase Inhibitors[4] |
| Aurora B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 9.2 | Aurora Kinase Inhibitors[4] |
Signaling Pathway and Experimental Workflow Diagrams
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Caption: Simplified CDK signaling pathway and the inhibitory action of pyrimidine-based compounds.
Aurora Kinase Signaling Pathway in Mitosis
Caption: Role of Aurora kinases in mitosis and their inhibition by pyrimidine-based molecules.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. CDK Family - Creative Biogene [creative-biogene.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Suzuki Coupling of 4-chloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of 4-chloro-N-ethylpyrimidin-2-amine with various boronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of diverse libraries of substituted 2-aminopyrimidines, a scaffold present in numerous biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For substrates like this compound, the chlorine atom at the C4 position is generally more susceptible to oxidative addition to the palladium catalyst compared to the C2 position, allowing for regioselective functionalization.[1][2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[3][4][5] Microwave-assisted synthesis has also been shown to significantly accelerate these reactions.[2][5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various conditions reported for the Suzuki coupling of related chloropyrimidine substrates, providing a valuable reference for reaction optimization.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Chloropyrimidines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [3] |
| Pd(OAc)₂/PPh₃ | K₃PO₄ | Not Specified | Not Specified | Not Specified | Reasonable | [4] |
| Pd(PPh₃)₂Cl₂ | K₃PO₄ | Not Specified | Not Specified | Not Specified | Reasonable | [4] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (2:1) | 100 | 24 | ~80 | [5] |
| Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [6] |
| Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Toluene/H₂O | 55 | 12 | 51 | [7] |
Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3 | 1,4-Dioxane/H₂O (2:1) | 100 | 20 | 74 | [5] |
| 1 | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | High | [5] |
| 0.5 | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | Good to Excellent | [2][5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This protocol is a general guideline and may require optimization for specific aryl/heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 2:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[8]
-
Add the palladium catalyst (0.02-0.05 eq).[8]
-
Add the degassed solvent to the flask.
-
The reaction mixture is then heated to 80-100 °C and stirred for 2 to 24 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
This method offers a significant reduction in reaction time.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 2:1 ratio)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the boronic acid (1.0-1.2 eq), K₂CO₃ (2-3 eq), and Pd(PPh₃)₄ (0.5-3 mol%).[5]
-
Add degassed 1,4-dioxane and water (2:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15-20 minutes with stirring.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro-N-ethylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful methodology allows for the coupling of amines with aryl or heteroaryl halides and pseudohalides under relatively mild conditions, offering significant advantages over traditional methods such as nucleophilic aromatic substitution or the Ullmann condensation. The reaction is characterized by its broad substrate scope and high functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1]
The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of biological pathways. Notably, derivatives of N-ethyl-N'-aryl-pyrimidine-2,4-diamine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and transcription.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[4] The Buchwald-Hartwig amination of 4-chloro-N-ethylpyrimidin-2-amine provides a direct and efficient route to access a diverse library of these potentially therapeutic compounds.
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of this compound derivatives with various aryl amines.
Catalytic Cycle and Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (in this case, the this compound), forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[1]
-
Amine Coordination and Deprotonation: The aryl amine coordinates to the palladium center of the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl-N'-ethyl-pyrimidine-2,4-diamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
A critical component of a successful Buchwald-Hartwig amination is the choice of a suitable phosphine ligand. Bulky, electron-rich ligands are essential for promoting both the oxidative addition of the C-Cl bond and the subsequent reductive elimination, while minimizing side reactions such as hydrodehalogenation.[5]
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of related chloropyrimidine substrates. This data can serve as a guide for the optimization of the reaction of this compound.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination of Chloropyrimidines
| Parameter | Condition | Reference |
| Palladium Source | Pd₂(dba)₃ or [PdCl(allyl)]₂ | [2] |
| Ligand | Xantphos or other biaryl phosphine ligands | [6][7] |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | [2][6] |
| Solvent | Toluene or Dioxane (anhydrous, deoxygenated) | [6][8] |
| Temperature | 80-120 °C | [2] |
| Atmosphere | Inert (Argon or Nitrogen) | [6] |
Table 2: Exemplary Yields for Buchwald-Hartwig Amination of Related Pyrimidine Derivatives
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. | Yield (%) | Reference |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl Bromides | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [9] |
| 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | DMF | RT to 100°C | - | [10] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos | NaOtBu | Toluene | Reflux | 94 |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an aryl amine. This protocol is based on established procedures for similar substrates and should be optimized for each specific combination of reactants.[2][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, the aryl amine, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-ethyl-N'-aryl-pyrimidine-2,4-diamine derivative.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-4-Substituted Pyrimidines from 4-Chloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse library of 2-amino-4-substituted pyrimidines, starting from the readily accessible building block, 4-chloro-N-ethylpyrimidin-2-amine. The described methods, including Nucleophilic Aromatic Substitution (SNAc), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, offer versatile and efficient routes to novel compounds with significant potential in drug discovery, particularly as kinase inhibitors.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Substitution at the 4-position of the pyrimidine ring is a key strategy for modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles. This document outlines robust and scalable methods to achieve this diversification from this compound.
Application Notes
The synthesized 2-amino-4-substituted pyrimidines are of significant interest as potential therapeutic agents, particularly in oncology. A primary application of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
One of the most important targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2][3] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer.[4] The pyrimidine core of the synthesized compounds can act as a scaffold to present various substituents that can interact with the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its activity and the subsequent downstream signaling cascade.[2] This inhibition can block tumor growth and induce apoptosis.
Signaling Pathway
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by 2-amino-4-substituted pyrimidine derivatives.
Caption: EGFR Signaling Pathway Inhibition.
Experimental Protocols and Data
The following protocols provide detailed methodologies for the synthesis of 2-amino-4-substituted pyrimidines from this compound. The choice of method will depend on the desired substituent to be introduced at the 4-position.
Nucleophilic Aromatic Substitution (SNAr)
This method is suitable for the introduction of amine, alkoxide, and thioalkoxide functionalities at the 4-position. The reaction proceeds via the attack of a nucleophile on the electron-deficient C4 position of the pyrimidine ring, leading to the displacement of the chloride.
Caption: SNAr Experimental Workflow.
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, 5 mL) in a reaction vessel, add the desired primary or secondary amine (1.2 mmol).
-
Add a base such as potassium carbonate (2.0 mmol) or diisopropylethylamine (DIPEA) (2.0 mmol).
-
Heat the reaction mixture at reflux or in a microwave reactor at 120-140°C for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 4-amino-substituted product.
| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | EtOH | K₂CO₃ | Reflux | 3 | 85 | Adapted from[6] |
| 2 | Aniline | DMF | DIPEA | 120 | 2 | 78 | Adapted from[6] |
| 3 | Piperidine | n-BuOH | - | 100 | 4 | 92 | Adapted from[7] |
| 4 | Sodium methoxide | MeOH | - | Reflux | 1 | 88 | Adapted from[8] |
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Caption: Suzuki Coupling Workflow.
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically potassium carbonate (2.0 mmol) or cesium carbonate (2.0 mmol).
-
Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 80-100°C for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Partition the filtrate between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-substituted pyrimidine.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 | Adapted from[9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 6 | 91 | Adapted from[10] |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 12 | 75 | Adapted from[5] |
| 4 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 | Adapted from[11] |
Buchwald-Hartwig Amination
This palladium-catalyzed C-N cross-coupling reaction is particularly useful for the synthesis of 4-anilino- and other N-aryl substituted pyrimidines, which are prevalent motifs in kinase inhibitors.
Caption: Buchwald-Hartwig Amination Workflow.
-
To a flame-dried reaction vessel, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol or cesium carbonate, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed anhydrous solvent such as toluene or 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 80-110°C for 4-24 hours, until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-aryl product.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 82 | Adapted from[12] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 90 | 18 | 76 | Adapted from[13] |
| 3 | Indole | Pd(OAc)₂/XPhos | K₂CO₃ | Toluene | 110 | 24 | 65 | Adapted from[14] |
| 4 | Morpholine | Pd(OAc)₂/DavePhos | K₃PO₄ | Dioxane | 80 | 8 | 90 | Adapted from[10] |
Characterization Data
The synthesized compounds can be characterized by standard analytical techniques. Below are representative spectral data for a generic 2-(ethylamino)-4-(phenylamino)pyrimidine.
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.25 (s, 1H, Ar-NH), 8.10 (d, J = 5.8 Hz, 1H, H-6), 7.80-7.70 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 6.90 (t, J = 5.5 Hz, 1H, Et-NH), 6.40 (d, J = 5.8 Hz, 1H, H-5), 3.40 (q, J = 7.2 Hz, 2H, CH₂), 1.20 (t, J = 7.2 Hz, 3H, CH₃).[13][15]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 162.5, 160.8, 158.0, 141.2, 128.9, 122.5, 120.1, 105.5, 38.5, 14.8.[16]
-
MS (ESI): m/z calculated for C₁₂H₁₄N₄ [M+H]⁺, found [M+H]⁺.[17]
Conclusion
The protocols described herein provide a comprehensive guide for the synthesis of a wide array of 2-amino-4-substituted pyrimidines from this compound. These methods are robust, versatile, and amenable to the generation of libraries of novel compounds for drug discovery and development, particularly for targeting protein kinases such as EGFR. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arabjchem.org [arabjchem.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]
- 17. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for N-Alkylation of 4-chloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of 4-chloro-N-ethylpyrimidin-2-amine, a critical reaction in the synthesis of various biologically active compounds. The protocols and data presented are synthesized from established methodologies for the N-alkylation of related heterocyclic amines.
Introduction
The N-alkylation of aminopyrimidines is a fundamental transformation in medicinal chemistry, as the resulting secondary and tertiary amines are key structural motifs in a wide array of therapeutic agents. The 2-aminopyrimidine scaffold, in particular, is prevalent in kinase inhibitors and other targeted therapies. The selective introduction of alkyl groups onto the nitrogen atom of this compound allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Direct N-alkylation of amines with alkyl halides is a common synthetic strategy.[1] However, challenges such as over-alkylation and lack of regioselectivity can arise.[2][3] To address these, various methods have been developed, including the use of specific bases, catalysts, and reaction conditions to favor mono-alkylation.[4][5] This document outlines a standard protocol using an alkyl halide and a non-nucleophilic base, which is a widely applicable and generally effective method.
General Reaction Scheme
The N-alkylation of this compound with a generic alkyl halide (R-X) is depicted below. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide.
-
Reactants: this compound, Alkyl Halide (R-X, where X = Cl, Br, I)
-
Base: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or toluene.
-
Product: N-alkyl-4-chloro-N-ethylpyrimidin-2-amine.
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 157.6 g/mol ).
-
Addition of Base and Solvent: Add cesium carbonate (2.0 mmol, 325.8 g/mol ) and anhydrous acetonitrile (10 mL).
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 mmol) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C (or reflux) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
After completion of the reaction (as indicated by TLC/LC-MS), cool the mixture to room temperature.
-
Filter the solid residue and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported in the literature for the N-alkylation of related aminopyrimidine and heterocyclic amine systems. This data can be used as a reference for optimizing the reaction for different alkylating agents and substrates.
| Substrate | Alkylating Agent | Base | Solvent | Catalyst/Additive | Temp (°C) | Yield (%) | Reference |
| 2-amino-4-chloro-pyrimidine | Substituted amines | Triethylamine | Propanol | None (Microwave) | 120-140 | 54 | [6] |
| N-aryl-N-pyridinium amines | Alkyl iodides | Cs₂CO₃ | Acetonitrile | None | 70 | 98 | [4] |
| 4-(pyridin-3-yl)pyrimidin-2-amine | 2,4-dimethylbenzyl bromide | K₂CO₃ | DMF | None | 130 | - | [7] |
| Pyrimidine nucleobases | Alkyl halides | Cs₂CO₃ | Acetonitrile | TBAB | RT | - | [5] |
| 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | R-X (X=OMs, Br, Cl) | Weak inorganic base | - | None | Mild | - | [8] |
Note: Yields are highly substrate-dependent and the conditions listed may require optimization for the specific N-alkylation of this compound.
Reaction Mechanism Diagram
Caption: Simplified SN2 reaction mechanism for N-alkylation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides can be toxic and volatile; handle with care.
-
Ensure all glassware is properly dried to prevent unwanted side reactions with water.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
This guide provides a robust starting point for researchers performing N-alkylation on this compound. The provided protocol and comparative data should facilitate the successful synthesis and subsequent development of novel chemical entities.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
- 8. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-chloro-N-ethylpyrimidin-2-amine in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 4-chloro-N-ethylpyrimidin-2-amine as a key intermediate in medicinal chemistry. This versatile building block is instrumental in the synthesis of a wide array of biologically active compounds, most notably kinase inhibitors for the treatment of cancer. Its strategic chloro and N-ethyl substituents offer synthetic handles for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction: A Privileged Scaffold in Drug Discovery
This compound belongs to the class of 2-aminopyrimidines, a well-established "privileged scaffold" in medicinal chemistry. The pyrimidine core can effectively mimic the purine ring of ATP, allowing for competitive inhibition at the ATP-binding site of various protein kinases. These enzymes play a crucial role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer. The chloro group at the 4-position is a key reactive site for nucleophilic aromatic substitution (SNAr), permitting the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. The N-ethyl group at the 2-position can also be modified to further optimize the drug-like properties of the synthesized compounds.
Derivatives of this compound have shown potential as inhibitors of several key kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Polo-like Kinase 4 (PLK4). By targeting these kinases, the resulting compounds can interfere with critical cellular processes such as cell proliferation, angiogenesis, and cell cycle regulation.
Synthetic Applications and Key Reactions
The primary synthetic utility of this compound lies in the reactivity of its C4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, most commonly amines. This reaction allows for the facile construction of a library of N-ethyl-4-(substituted-amino)pyrimidin-2-amine derivatives.
A common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method offers a broad substrate scope and generally proceeds with good to excellent yields.
Application in Kinase Inhibitor Development
The N-ethyl-pyrimidin-2-amine core is a key feature in numerous kinase inhibitors. By strategically designing the substituent introduced at the 4-position, researchers can target the specific amino acid residues within the ATP-binding pocket of a desired kinase, thereby achieving both potency and selectivity.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates a signaling cascade that promotes cell growth and proliferation.[1] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapies.[2] Derivatives of the pyrimidine scaffold have been successfully developed as EGFR inhibitors.
dot
Caption: EGFR Signaling Pathway Inhibition.
Targeting the VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[3] In cancer, angiogenesis is crucial for tumor growth and metastasis.[3] Inhibiting VEGFR-2 can therefore starve tumors of their blood supply.
dot
Caption: VEGFR-2 Signaling Pathway Inhibition.
Quantitative Data Summary
The following table summarizes the in vitro activities of representative pyrimidine-based kinase inhibitors. While not all are direct derivatives of this compound, they share the core pyrimidine scaffold and demonstrate the potential of this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference Compound | IC50 (nM) |
| Compound 1 | PLK4 | 31.2 | - | - | - |
| Compound 2 | PLK4 | 6.7 | - | - | - |
| Compound 3 | FAK | 3.7 | SW620 | - | - |
| Compound 4 | VEGFR-2 | 67 | HepG2 | Sorafenib | - |
| Compound 5 | VEGFR-2 | 530 | - | Sorafenib | 190 |
| Compound 6 | Mer | 18.5 | - | - | - |
| Compound 7 | c-Met | 33.6 | - | - | - |
Experimental Protocols
General Protocol for the Synthesis of N-ethyl-4-(arylamino)pyrimidin-2-amine Derivatives
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a substituted aniline.
dot
Caption: General Experimental Workflow.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) (0.2 eq)
-
n-Butanol (solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a sealable reaction vessel, add this compound, the substituted aniline, potassium carbonate, Pd2(dba)3, and X-Phos.
-
Add n-butanol to the vessel.
-
Seal the vessel and purge with nitrogen gas for 10-15 minutes.
-
Heat the reaction mixture to 85 °C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-ethyl-4-(arylamino)pyrimidin-2-amine derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general outline for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human kinase
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer.
-
In a microplate, add the kinase, substrate peptide, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its favorable chemical properties allow for the efficient synthesis of large libraries of compounds for SAR studies. The resulting N-ethyl-pyrimidin-2-amine derivatives have demonstrated significant potential in targeting key signaling pathways implicated in cancer and other diseases. The protocols and data presented herein provide a foundation for researchers to explore the rich medicinal chemistry of this important scaffold.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-chloro-N-ethylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 4-chloro-N-ethylpyrimidin-2-amine and its derivatives. The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction purity.[1][2][3] These protocols are designed to be a valuable resource for researchers in drug discovery and development.
The derivatives of this compound are of particular interest as intermediates in the synthesis of targeted therapies. The chlorine atom at the 4-position serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These compounds have shown potential as anticancer agents.[4][5]
Data Presentation
Table 1: Microwave-Assisted Synthesis of 2-amino-4-substituted-pyrimidine Derivatives *
| Compound | Substituent (Amine) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | 4-methylpiperazine | 15-30 | 120-140 | N/A |
| 2 | 4-methylpiperidine | 15-30 | 120-140 | N/A |
| 3 | 4-(pyrimidin-2-yl)piperazine | 15-30 | 120-140 | N/A |
| 4 | 4-(4-fluorophenyl)piperazine | 15-30 | 120-140 | N/A |
| 5 | 4-(2-fluorophenyl)piperazine | 15-30 | 120-140 | N/A |
| 6 | 4-(4-bromophenyl)piperazine | 15-30 | 120-140 | N/A |
| 7 | 4-(4-chlorophenyl)piperazine | 15-30 | 120-140 | N/A |
*Data adapted from the synthesis of analogous 2-amino-4-chloro-pyrimidine derivatives.[5][6] Yields for the N-ethylated derivatives would require experimental determination.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-chloropyrimidine (Starting Material)
This protocol describes a general method for the synthesis of the starting material, 2-amino-4-chloropyrimidine, from 2-aminopyrimidine.
Materials:
-
2-aminopyrimidine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
Microwave reactor (e.g., CEM Discovery)
-
Magnetic stirrer
-
Round-bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a microwave reaction vessel, dissolve 2-aminopyrimidine (1.0 g, 10.5 mmol) in acetonitrile (20 mL).
-
Add N-Chlorosuccinimide (1.4 g, 10.5 mmol) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-amino-4-chloropyrimidine.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol outlines the N-ethylation of 2-amino-4-chloropyrimidine.
Materials:
-
2-amino-4-chloropyrimidine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Magnetic stirrer
-
Extraction funnel
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a microwave reaction vessel, add 2-amino-4-chloropyrimidine (1.0 g, 7.7 mmol), potassium carbonate (2.1 g, 15.4 mmol), and dimethylformamide (15 mL).
-
Add ethyl iodide (0.74 mL, 9.2 mmol) to the suspension.
-
Seal the vessel and irradiate in the microwave reactor at 120 °C for 20 minutes.
-
After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 3: General Procedure for the Microwave-Assisted Synthesis of 4-substituted-N-ethylpyrimidin-2-amine Derivatives
This protocol describes the synthesis of various derivatives by substituting the chlorine atom at the 4-position.[5]
Materials:
-
This compound
-
Substituted amine (e.g., 4-methylpiperazine, aniline derivatives)
-
Triethylamine (TEA)
-
Anhydrous propanol
-
Microwave reactor
-
Magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
In a microwave reaction vial, dissolve this compound (1 mmol) in anhydrous propanol (1 mL).
-
Add the desired substituted amine (1 mmol) to the solution.
-
Add triethylamine (1.2 mmol, 0.17 mL) to the reaction mixture.
-
Seal the vial and irradiate in the microwave reactor at 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and disperse the resulting precipitate in a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: EGFR signaling pathway, a potential target for pyrimidine-based kinase inhibitors.
References
- 1. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arabjchem.org [arabjchem.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-chloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-N-ethylpyrimidin-2-amine is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy and novel agrochemicals.[1][2] Its structural motif allows for diverse chemical modifications, making it a valuable building block in drug discovery and development. These application notes provide detailed protocols for the large-scale synthesis of this important intermediate, focusing on two primary synthetic routes.
Synthetic Strategies Overview
The large-scale synthesis of this compound can be approached via two main pathways, each with distinct advantages depending on the available starting materials and desired scale of production.
Route 1: Nucleophilic Substitution of 2,4-dichloropyrimidine with Ethylamine. This is the most direct and widely employed method for the synthesis of this compound. It involves the selective reaction of ethylamine at the more reactive C2 position of 2,4-dichloropyrimidine.
Route 2: Two-Step Synthesis from 2-amino-4-hydroxypyrimidine. This route involves the initial chlorination of 2-amino-4-hydroxypyrimidine to form 2-amino-4-chloropyrimidine, followed by N-ethylation. While longer, this route may be advantageous if 2-amino-4-hydroxypyrimidine is a more readily available or cost-effective starting material.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a fundamental process in medicinal chemistry, providing a scaffold for the development of targeted therapies. The diagram below illustrates the logical relationship of this intermediate to the development of kinase inhibitors.
Caption: Logical workflow from synthesis to application.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution of 2,4-dichloropyrimidine
This protocol describes a robust and scalable method for the synthesis of this compound from 2,4-dichloropyrimidine and ethylamine.
Materials and Reagents:
-
2,4-Dichloropyrimidine
-
Ethylamine (aqueous solution, e.g., 70%)
-
Triethylamine
-
Anhydrous Propanol (or other suitable high-boiling solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, thermometer, and reflux condenser
-
Addition funnel
-
Heating and cooling system
-
Extraction apparatus
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 2,4-dichloropyrimidine (1.0 eq) and anhydrous propanol.
-
Addition of Ethylamine: While stirring at room temperature, add an aqueous solution of ethylamine (1.0-1.2 eq) dropwise to the reaction mixture.
-
Addition of Base: Add triethylamine (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain for 15-30 minutes, monitoring the reaction progress by TLC.[3]
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Disperse the resulting precipitate in a saturated sodium bicarbonate solution and extract with ethyl acetate.[3]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.
-
Protocol 2: Two-Step Synthesis from 2-amino-4-hydroxypyrimidine
This protocol outlines the synthesis of this compound starting from 2-amino-4-hydroxypyrimidine.
Step 1: Chlorination of 2-amino-4-hydroxypyrimidine
Materials and Reagents:
-
2-amino-4-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine or Diisopropylethylamine
-
Ethyl acetate
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, disperse 2-amino-4-hydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5-10 eq).[4]
-
Addition of Base: Cool the mixture to 5-10 °C and slowly add triethylamine or diisopropylethylamine (0.5-0.7 eq).[4]
-
Reaction: Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 2-5 hours.[4]
-
Work-up:
-
Cool the reaction mixture and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution until neutral pH is achieved, followed by a wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter and concentrate the organic layer under reduced pressure to obtain crude 2-amino-4-chloropyrimidine.
-
Step 2: N-Ethylation of 2-amino-4-chloropyrimidine
Materials and Reagents:
-
2-amino-4-chloropyrimidine (from Step 1)
-
Ethyl iodide or Ethyl bromide
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Deprotonation: Add a solution of 2-amino-4-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Alkylation: Add ethyl iodide or ethyl bromide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to yield pure this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the described synthetic routes.
Table 1: Reaction Parameters for Protocol 1
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloropyrimidine | General Method |
| Reagent | Ethylamine (aqueous) | General Method |
| Base | Triethylamine | [3] |
| Solvent | Anhydrous Propanol | [3] |
| Temperature | 120-140 °C | [3] |
| Reaction Time | 15-30 min | [3] |
| Expected Yield | Moderate to High | General Method |
| Purity (after purification) | >97% | [2] |
Table 2: Reaction Parameters for Protocol 2
| Step | Parameter | Value | Reference |
| 1: Chlorination | Starting Material | 2-amino-4-hydroxypyrimidine | [4] |
| Reagent | Phosphorus oxychloride | [4] | |
| Base | Triethylamine/DIPEA | [4] | |
| Temperature | Reflux (100-110 °C) | [4] | |
| Reaction Time | 2-5 hours | [4] | |
| Expected Yield | 80-90% | [4] | |
| 2: N-Ethylation | Starting Material | 2-amino-4-chloropyrimidine | General Method |
| Reagent | Ethyl iodide/bromide | General Method | |
| Base | Sodium Hydride | General Method | |
| Solvent | Anhydrous DMF | General Method | |
| Temperature | 0 °C to Room Temp | General Method | |
| Reaction Time | 12-24 hours | General Method | |
| Expected Yield | Moderate | General Method |
Conclusion
The protocols described provide robust and scalable methods for the large-scale synthesis of this compound. The choice between the direct nucleophilic substitution of 2,4-dichloropyrimidine and the two-step route from 2-amino-4-hydroxypyrimidine will depend on factors such as starting material availability, cost, and the desired scale of production. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product suitable for further use in pharmaceutical and agrochemical research and development.
References
- 1. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
Developing Novel Anticancer Agents from 4-chloro-N-ethylpyrimidin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel anticancer agents derived from the versatile starting material, 4-chloro-N-ethylpyrimidin-2-amine. The protocols outlined herein describe the synthesis of a series of substituted pyrimidine derivatives and their subsequent evaluation for anticancer activity. Furthermore, this document elucidates the key signaling pathways often targeted by such compounds, providing a rationale for their mechanism of action.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs. Its ability to mimic endogenous purines and pyrimidines allows for interaction with a wide range of biological targets, particularly protein kinases that are often dysregulated in cancer. The starting material, this compound, offers a strategic platform for the synthesis of diverse compound libraries. The reactive chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various pharmacophores, while the N-ethyl group at the C2 position can influence solubility, metabolic stability, and target engagement.
This guide details the synthetic derivatization of this compound, in vitro cytotoxicity screening of the resulting compounds, and provides an overview of the key signaling pathways implicated in their anticancer effects.
Data Presentation: Anticancer Activity of Substituted Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of a representative set of novel pyrimidine derivatives synthesized from a close structural analog of this compound. The data is presented as EC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. These values provide a quantitative measure of the cytotoxic potential of each derivative against different cancer cell lines.
| Compound ID | R-Group (at C4-position) | Cancer Cell Line | EC50 (µM)[1] |
| Derivative 1 | 4-Methylpiperazin-1-yl | HCT116 (Colon) | 209.17 ± 1.23 |
| MCF7 (Breast) | 221.91 ± 1.37 | ||
| Derivative 2 | 4-(4-Bromophenyl)piperazin-1-yl | HCT116 (Colon) | 89.24 ± 1.36 |
| MCF7 (Breast) | 89.37 ± 1.17 | ||
| Derivative 3 | 4-(4-Chlorophenyl)piperazin-1-yl | HCT116 (Colon) | >300 |
| MCF7 (Breast) | >300 | ||
| Derivative 4 | 4-(4-Fluorophenyl)piperazin-1-yl | HCT116 (Colon) | >300 |
| MCF7 (Breast) | >300 | ||
| Derivative 5 | 4-(2-Fluorophenyl)piperazin-1-yl | HCT116 (Colon) | >300 |
| MCF7 (Breast) | >300 | ||
| Doxorubicin | (Positive Control) | HCT116 (Colon) | 2.0 |
| MCF7 (Breast) | 0.98 |
Note: The EC50 values presented are for derivatives of 2-amino-4-chloropyrimidine, a close structural analog of this compound. This data is intended to be representative of the potential activities of derivatives from the specified starting material.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of novel anticancer agents derived from this compound.
General Protocol for the Synthesis of 4-Substituted-N-ethylpyrimidin-2-amine Derivatives
This protocol describes a microwave-assisted nucleophilic aromatic substitution reaction at the C4 position of the pyrimidine ring. This method is adapted from a procedure for the synthesis of similar 2-aminopyrimidine derivatives[1].
Materials:
-
This compound (1 equivalent)
-
Substituted amine (e.g., substituted anilines, piperazines) (1 equivalent)
-
Triethylamine (TEA) (2 equivalents)
-
Anhydrous propanol
-
Microwave reactor
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Column chromatography apparatus (silica gel)
Procedure:
-
In a microwave reaction vial, dissolve this compound (1 mmol) in anhydrous propanol (5 mL).
-
Add the desired substituted amine (1 mmol) to the solution.
-
Add triethylamine (2 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-140°C for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the complete medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Key Signaling Pathways and Experimental Workflow
The anticancer activity of pyrimidine derivatives often stems from their ability to inhibit key protein kinases involved in cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language, illustrate some of the most relevant signaling pathways and the general experimental workflow.
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine\nDerivative", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Inhibitor -> PI3K [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibitor -> Akt [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibitor -> mTORC1 [arrowhead=tee, style=dashed, color="#EA4335"]; } END_OF_DOT Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription\nFactors", fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneExpression [label="Gene Expression\n(Proliferation, Survival)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine\nDerivative", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> Receptor; Receptor -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TranscriptionFactors [label="Activates"]; TranscriptionFactors -> GeneExpression; Inhibitor -> Raf [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibitor -> MEK [arrowhead=tee, style=dashed, color="#EA4335"]; } END_OF_DOT Caption: The MAPK/ERK signaling pathway and potential inhibition points.
// Nodes CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1-S Phase\nTransition", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine\nDerivative", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges CyclinD_CDK46 -> Rb [label="Phosphorylates\n(inactivates)"]; Rb -> E2F [arrowhead=tee, label="Inhibits"]; E2F -> CyclinE_CDK2 [label="Promotes\nTranscription"]; CyclinE_CDK2 -> G1_S_Transition; Inhibitor -> CyclinD_CDK46 [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibitor -> CyclinE_CDK2 [arrowhead=tee, style=dashed, color="#EA4335"]; } END_OF_DOT Caption: The CDK-mediated cell cycle progression and potential inhibition.
Experimental Workflow
// Nodes Start [label="4-chloro-N-ethyl-\npyrimidin-2-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="In Vitro\nCytotoxicity Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(EC50 Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification\n& Lead Optimization", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Cytotoxicity; Cytotoxicity -> DataAnalysis; DataAnalysis -> HitIdentification; } END_OF_DOT Caption: General experimental workflow for developing novel anticancer agents.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the development of novel anticancer agents from this compound. By leveraging the synthetic accessibility of this starting material and employing robust biological screening methods, researchers can efficiently identify and optimize potent and selective anticancer compounds. The understanding of the underlying signaling pathways provides a rational basis for mechanism-of-action studies and further drug development efforts.
References
Application Notes and Protocols for the Use of 4-chloro-N-ethylpyrimidin-2-amine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-N-ethylpyrimidin-2-amine is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of potent kinase inhibitors.[1] The pyrimidine core is a well-established "hinge-binding" motif that mimics the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. The presence of a reactive chlorine atom at the 4-position and an ethylamino group at the 2-position provides convenient handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.[1]
Derivatives of the 2,4-diaminopyrimidine scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), which are critical regulators of angiogenesis and cell cycle progression, respectively.[2][3][4][5][6][7][8][9][10][11] As such, this compound represents a key starting material for the development of novel drug candidates for oncology and other therapeutic areas.
Data Presentation: Biological Activities of 2,4-Diaminopyrimidine Derivatives
The following tables summarize the biological activities of various kinase inhibitors possessing the 2,4-diaminopyrimidine core, illustrating the potential of derivatives synthesized from this compound.
Table 1: VEGFR-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Structure | IC50 (µM) | Target Cancer Cell Lines | Reference |
| 10d | Thieno[2,3-d]pyrimidine derivative | 2.5 | NCI 60 cell line panel | [5] |
| 15g | Thieno[2,3-d]pyrimidine derivative | 2.27 | NCI 60 cell line panel | [5] |
| 21b | Thieno[2,3-d]pyrimidine derivative | 0.0334 | Human Umbilical Vein Endothelial Cells (HUVEC) | [6] |
| 21e | Thieno[2,3-d]pyrimidine derivative | 0.021 | Human Umbilical Vein Endothelial Cells (HUVEC) | [6] |
| 12b | Pyrazolo[3,4-d]pyrimidine derivative | 0.092 | VEGFR-2 kinase assay | [3] |
| 7j | Pyrimidine-based derivative | Lead compound | A549, HepG2 | [2][4] |
| 7d | Pyrimidine-based derivative | 9.19 (A549), 11.94 (HepG2) | A549, HepG2 | [2] |
| 9s | Pyrimidine-based derivative | 13.17 (A549), 18.21 (HepG2) | A549, HepG2 | [2] |
| 13n | Pyrimidine-based derivative | 10.26 (A549), 15.43 (HepG2) | A549, HepG2 | [2] |
Table 2: CDK2 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Structure | IC50 (µM) | Target Cancer Cell Lines | Reference |
| 15 | Pyrazolo[3,4-d]pyrimidine derivative | 0.061 | MCF-7, HCT-116, HepG-2 | [9] |
| 7d | Pyrazolo[1,5-a]pyrimidine derivative | 24.24 (HepG2), 14.12 (MCF-7), 30.03 (A549), 29.27 (Caco2) | HepG2, MCF-7, A549, Caco2 | [8] |
| 10b | Pyrazolo[1,5-a]pyrimidine derivative | 17.12 (HepG2), 10.05 (MCF-7), 29.95 (A549), 25.24 (Caco2) | HepG2, MCF-7, A549, Caco2 | [8] |
Experimental Protocols
The primary synthetic route to functionalize the this compound scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction allows for the introduction of a wide variety of substituents at the C4 position, which is crucial for modulating the biological activity of the resulting compounds.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the general synthesis of N4-substituted-N2-ethyl-pyrimidine-2,4-diamine derivatives from this compound and a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or water)
-
Acid catalyst (e.g., concentrated HCl) or base (e.g., triethylamine, diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired amine (1.0-1.2 eq).
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N4-substituted-N2-ethyl-pyrimidine-2,4-diamine derivative.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.
Mandatory Visualizations
Signaling Pathway Diagram: VEGFR-2 Signaling Cascade
The following diagram illustrates the central role of VEGFR-2 in angiogenesis and the point of intervention for inhibitors developed from the this compound scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acellera [acellera.com]
- 11. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-N-ethylpyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-chloro-N-ethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A prevalent two-step synthetic pathway is commonly employed. The initial step involves the condensation of N-ethylguanidine with a suitable three-carbon precursor, such as malonic acid or its derivatives, to form the pyrimidine ring, yielding 2-(ethylamino)pyrimidin-4(3H)-one. The subsequent step is the chlorination of this intermediate, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to produce the final product, this compound.
Q2: What are the critical parameters influencing the overall yield of the synthesis?
A2: The efficiency of both the initial cyclization and the subsequent chlorination reaction are critical for a high overall yield. For the cyclization step, the choice of solvent, temperature, and the specific malonic acid derivative are crucial. In the chlorination step, key factors include the quantity of the chlorinating agent, reaction temperature, reaction duration, and the potential use of a catalyst. While using an excess of POCl₃ has been a traditional approach, modern methods often focus on using near-equimolar amounts to enhance safety and minimize waste.[1]
Q3: How can I effectively monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a highly effective and common method for monitoring both the cyclization and chlorination stages.[2] By spotting the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Q4: What safety precautions are necessary when handling phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and reactive substance that reacts violently with water, producing toxic hydrogen chloride gas and phosphoric acid.[1] All manipulations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is also crucial to perform reactions under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of di-substituted byproducts. - Hydrolysis of the chloro group. - Suboptimal reaction temperature or time. | - Monitor reaction progress: Utilize TLC or HPLC to ascertain the optimal reaction time. - Control stoichiometry: Employ a slight excess of the amine during the initial condensation. - Ensure anhydrous conditions: Use dry solvents and reagents, particularly during the chlorination step, to prevent hydrolysis. - Optimize temperature: Experiment with a range of temperatures to find the optimal condition for your specific reaction setup. |
| Presence of Impurities in the Final Product | - Unreacted starting materials. - Formation of side-products such as 2,4-dichloro-N-ethylpyrimidine. - Decomposition of the product during workup or purification. | - Purification: Employ column chromatography on silica gel or recrystallization to purify the crude product.[1] - Careful workup: Slowly and cautiously quench the reaction mixture by pouring it onto ice-water with vigorous stirring.[1] - Control reaction conditions: Precise control over temperature and stoichiometry can minimize the formation of side-products. |
| Reaction Stalls or Proceeds Slowly | - Insufficient activation of the pyrimidinone intermediate. - Low reaction temperature. - Inefficient mixing. | - Catalyst: Consider the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, during the chlorination step. - Increase temperature: Gradually increase the reaction temperature while monitoring for any potential decomposition. - Improve agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Dark Coloration of the Reaction Mixture | - Decomposition of starting materials or product. - Presence of impurities in the reagents. | - Reduce reaction temperature: Decomposition is often temperature-dependent.[1] - Use high-purity reagents: Ensure the quality of your starting materials and solvents. |
Experimental Protocols
Protocol 1: Synthesis of 2-(ethylamino)pyrimidin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylguanidine hydrochloride (1 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent such as ethanol.
-
Add a base, for instance, sodium ethoxide (2.2 equivalents), to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or water.
Protocol 2: Synthesis of this compound
-
In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place the dried 2-(ethylamino)pyrimidin-4(3H)-one (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (1.5 to 3 equivalents) dropwise to the flask at 0°C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Visualized Workflows
Caption: General two-step synthesis workflow for this compound.
Caption: Troubleshooting decision tree for addressing low yield issues.
References
Technical Support Center: Purification of 4-chloro-N-ethylpyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-chloro-N-ethylpyrimidin-2-amine. The following sections offer detailed protocols and solutions to common purification challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete extraction from the reaction mixture.- Product loss during recrystallization.- Inappropriate solvent system for column chromatography. | - Perform multiple extractions with a suitable organic solvent like ethyl acetate.- Optimize the recrystallization solvent and cooling process to minimize solubility of the product in the mother liquor.- Screen different solvent systems for column chromatography to ensure good separation and elution of the product. |
| Product is an Oil, Not a Solid | - Presence of impurities.- Residual solvent. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Dry the product under high vacuum to remove any remaining solvent.- Consider converting the amine to a salt (e.g., hydrochloride) which may be more likely to crystallize. |
| Multiple Spots on TLC After Purification | - Incomplete reaction, leaving starting materials.- Formation of byproducts.- Degradation of the product on silica gel. | - If starting material is present, consider re-subjecting the mixture to the reaction conditions or adjusting the stoichiometry.- For byproduct formation, column chromatography with a fine-tuned eluent system is recommended.- To check for degradation on silica, run a TLC of the crude material and a sample that has been mixed with silica gel for a short period. If new spots appear, consider an alternative purification method like recrystallization or using a different stationary phase (e.g., alumina). |
| Poor Separation in Column Chromatography | - Incorrect solvent system (polarity too high or too low).- Column overloading.- Improperly packed column. | - Use TLC to determine an optimal solvent system that gives good separation between the product and impurities (target Rf of 0.2-0.4 for the product).- Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).- Pack the column carefully to avoid air bubbles and channels. |
| Product Discoloration | - Presence of trace impurities.- Oxidation or degradation. | - Recrystallization with activated charcoal can sometimes remove colored impurities.- Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common methods for purifying this compound and related compounds are column chromatography on silica gel and recrystallization. Extraction is also a crucial step to isolate the crude product from the reaction mixture.
Q2: What solvent systems are recommended for column chromatography?
A2: For compounds of similar polarity, mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate are often effective. A typical starting point could be a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate). A patent for a similar compound suggests a petroleum ether:methylene dichloride (2:1) system[1].
Q3: What is a suitable solvent for recrystallization?
A3: Methanol has been used for the recrystallization of a similar secondary amine.[2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It's recommended to test a few solvents on a small scale first.
Q4: My purified product has a low melting point or is a semi-solid. What does this indicate?
A4: A low or broad melting point, or a semi-solid consistency, typically indicates the presence of impurities or residual solvent. Further purification by column chromatography or repeated recrystallizations may be necessary. Ensure the product is thoroughly dried under vacuum.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) showing a single spot is a good initial indicator. For more definitive results, use High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and identify any impurities.
Experimental Protocols
Extraction Protocol
This protocol is a general method for extracting the crude product from an aqueous reaction mixture.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl)[3].
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane[1][2].
-
Combine the organic layers.
-
Wash the combined organic phase with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[2].
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Column Chromatography Protocol
This protocol outlines the purification of the crude product using silica gel chromatography.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the prepared column.
-
Elute the Column: Start eluting with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the compounds from the column.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Monitor Fractions: Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization Protocol
This protocol is for purifying the product by recrystallization.
-
Dissolve the Crude Product: In a flask, add a minimal amount of a suitable hot solvent (e.g., methanol) to the crude product until it is fully dissolved[2].
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath to induce crystallization.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove all traces of the solvent.
Visual Workflow Guides
References
Technical Support Center: Synthesis of 4-chloro-N-ethylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-N-ethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyrimidine with ethylamine. This reaction is typically performed in a suitable solvent in the presence of a base to neutralize the hydrochloric acid generated.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include:
-
Formation of the isomeric byproduct: 2-chloro-N-ethylpyrimidin-4-amine is often the major byproduct due to the higher reactivity of the C4 position of 2,4-dichloropyrimidine towards nucleophilic attack.
-
Disubstitution: Reaction of both chlorine atoms with ethylamine can lead to the formation of N2,N4-diethylpyrimidine-2,4-diamine.
-
Hydrolysis: The presence of water in the reaction mixture can cause hydrolysis of the starting material or the product, leading to the formation of corresponding hydroxypyrimidines.
-
Solvolysis: If an alcohol is used as a solvent, it can act as a nucleophile, resulting in the formation of alkoxy-substituted pyrimidines.
Q3: How can I minimize the formation of the 2-chloro-N-ethylpyrimidin-4-amine isomer?
A3: Controlling the regioselectivity of the amination is a key challenge. While the C4 position is generally more reactive, influencing the reaction conditions can favor substitution at the C2 position. Strategies include:
-
Use of tertiary amines as catalysts: Some studies have shown that tertiary amines can promote C2 selectivity in the amination of 2,4-dichloropyrimidines.
-
Palladium-catalyzed amination (Buchwald-Hartwig reaction): This method can offer greater control over regioselectivity, although it requires careful optimization of the catalyst, ligand, and reaction conditions.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a powerful tool for monitoring the progress of the reaction and quantifying the ratio of isomers and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of the reaction mixture.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | - Predominant formation of the 2-chloro-N-ethylpyrimidin-4-amine isomer. - Incomplete reaction. - Formation of the disubstituted byproduct. | - Modify reaction conditions to favor C2 substitution (see FAQ 3). - Increase reaction time or temperature. - Use a controlled stoichiometry of ethylamine (e.g., slightly less than one equivalent) to minimize disubstitution. |
| High levels of the 2-chloro-N-ethylpyrimidin-4-amine isomer | The C4 position of 2,4-dichloropyrimidine is inherently more reactive towards nucleophilic attack. | - Explore the use of a tertiary amine catalyst. - Investigate a palladium-catalyzed cross-coupling approach. - Optimize reaction temperature; lower temperatures may improve selectivity in some cases. |
| Presence of N2,N4-diethylpyrimidine-2,4-diamine | Excess ethylamine or prolonged reaction times can lead to a second substitution reaction. | - Use 1.0 equivalent or a slight sub-stoichiometric amount of ethylamine. - Monitor the reaction closely by HPLC or GC-MS and stop it once the formation of the desired product is maximized. |
| Formation of hydroxypyrimidine byproducts | Presence of water in the reagents or solvent. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Formation of alkoxypyrimidine byproducts | Use of an alcohol as the reaction solvent. | - Switch to an aprotic solvent such as acetonitrile, THF, or dioxane. |
| Difficulty in separating the desired product from the isomeric byproduct | The isomers have very similar physical properties. | - Utilize column chromatography with a high-resolution silica gel. A gradient elution system may be necessary to achieve separation. - Preparative HPLC can be an effective, albeit more expensive, purification method. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,4-Dichloropyrimidine
-
Ethylamine (as a solution in a suitable solvent like THF or ethanol, or as a gas)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile, THF, or dioxane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,4-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.1 equivalents) to the solution.
-
Cool the mixture to a suitable temperature (e.g., 0 °C or room temperature, this may need to be optimized).
-
Slowly add a solution of ethylamine (1 equivalent) to the reaction mixture with stirring.
-
Monitor the reaction progress by TLC, HPLC, or GC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from the isomeric byproduct and other impurities.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Logical relationship between common issues and troubleshooting strategies in the synthesis.
References
Technical Support Center: Optimizing Substitutions on 4-chloro-N-ethylpyrimidin-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nucleophilic aromatic substitution (SNAr) reactions involving 4-chloro-N-ethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: Why is the substitution reaction on this compound often slow or low-yielding?
A1: Low yields or slow reaction rates in the substitution of this compound can be attributed to several factors. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, but the reactivity is highly dependent on the reaction conditions. Key factors include the nucleophilicity of the incoming group, the choice of solvent, the base used, and the reaction temperature. For instance, aliphatic and benzylic amines may react poorly under acidic conditions but can proceed efficiently in water without acid.[1]
Q2: Which position on the pyrimidine ring is more reactive for nucleophilic substitution, C4 or C2?
A2: For 2,4-dichloropyrimidines, nucleophilic substitution is generally favored at the C4 position.[2] This preference is explained by frontier molecular orbital theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon. This makes the C4 position more electrophilic and susceptible to nucleophilic attack. Additionally, the intermediate formed upon attack at C4 is better stabilized through resonance.[2]
Q3: What are common side reactions, and how can they be minimized?
A3: A common side reaction is solvolysis or hydrolysis of the starting material, where the solvent (e.g., water or an alcohol) acts as a nucleophile, replacing the chloro group. This is particularly prevalent when using protic solvents at elevated temperatures. To minimize this, one can use aprotic solvents or, when using protic solvents like water or ethanol, carefully control the reaction temperature and time.[1][3] In some cases, keeping the amount of acid low can also minimize competing solvolysis.[1][3]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can solvate the charged intermediates formed during the SNAr mechanism. Interestingly, water has been shown to be an excellent solvent for certain aminations of chloropyrimidines, in some cases leading to higher reaction rates than alcoholic solvents or DMF.[3] The choice of solvent can also impact the solubility of reactants and byproducts, affecting purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction temperature or time. 2. Poor nucleophilicity of the incoming group. 3. Deactivation of the nucleophile (e.g., protonation by generated HCl).4. Low solubility of starting materials. | 1. Increase temperature. Microwave-assisted synthesis can significantly shorten reaction times and improve yields.[4] Monitor reaction progress by TLC or LC-MS.2. Select a more appropriate solvent. For highly lipophilic compounds, 2-propanol may be more effective than water.[3]3. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the generated acid.[4][5]4. Consider using a different solvent system to ensure all reactants are in solution. |
| Formation of Byproducts (e.g., Hydrolysis) | 1. Presence of water in reagents or solvents.2. Reaction temperature is too high or reaction time is too long. 3. Use of protic solvents like water or alcohols can lead to solvolysis. | 1. Use anhydrous solvents and reagents. 2. Optimize reaction time and temperature. Monitor the reaction closely to stop it once the starting material is consumed.3. Switch to an aprotic solvent such as THF, dioxane, or DMF. |
| Difficult Purification | 1. Formation of closely related byproducts. 2. Unreacted starting material remaining. 3. Product is highly polar or non-polar. | 1. Optimize reaction conditions to improve selectivity and reduce byproduct formation.2. Drive the reaction to completion by increasing reaction time, temperature, or using a slight excess of the nucleophile.3. Choose an appropriate chromatography system. Normal or reverse-phase chromatography with a suitable solvent gradient is often effective. |
| Poor Regioselectivity (if applicable to di-substituted pyrimidines) | 1. Similar reactivity of different positions on the pyrimidine ring. | 1. Modify the electronic nature of the pyrimidine ring with electron-withdrawing or donating groups to direct substitution.2. Vary the nucleophile. The steric bulk and electronic properties of the nucleophile can influence regioselectivity. |
Experimental Protocols & Data
General Protocol for Amination of 2-amino-4-chloropyrimidine (Microwave-Assisted)
A general procedure for the substitution of a chloro group on a 2-aminopyrimidine involves microwave-assisted synthesis.[4]
-
In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (2 mmol) and anhydrous propanol (1 mL).
-
Add the desired amine nucleophile (2 mmol) to the stirring solution at room temperature.
-
Add triethylamine (200 µL).
-
Seal the vial and heat the reaction in a microwave reactor at 120–140 °C for 15–30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as needed, typically by column chromatography.
Quantitative Data on Amination of 2-amino-4,6-dichloropyrimidine
The following table summarizes the yields for the reaction of 2-amino-4,6-dichloropyrimidine with various aniline derivatives under solvent-free conditions at 80-90 °C in the presence of triethylamine.[5]
| Nucleophile (Substituted Aniline) | Product | Reaction Time (h) | Yield (%) |
| Aniline | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | 5 | 83 |
| 2-Methoxyaniline | 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | 4.5 | 84 |
| 4-Butoxyaniline | 6-Chloro-4-(N-(4-n-butoxy)phenyl)-2,4-pyrimidinediamine | 4 | 86 |
| 4-Chloroaniline | 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine | 14 | 78 |
Visual Guides
Experimental Workflow
References
- 1. preprints.org [preprints.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 4-chloro-N-ethylpyrimidin-2-amine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 4-chloro-N-ethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent laboratory synthesis involves the nucleophilic substitution of one chlorine atom in 2,4-dichloropyrimidine with ethylamine. The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid generated.
Q2: What are the critical parameters to control during the synthesis?
The key parameters to control are reaction temperature, stoichiometry of reactants, and the choice of solvent and base. Careful control of these parameters is crucial for maximizing the yield of the desired product and minimizing the formation of impurities, such as the isomeric 2-chloro-N-ethylpyrimidin-4-amine and the di-substituted product.
Q3: What are the primary safety concerns when handling the reagents and product?
2,4-Dichloropyrimidine is a corrosive and toxic compound. Ethylamine is a flammable and corrosive gas or liquid. This compound is expected to have toxic properties. Therefore, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If starting material (2,4-dichloropyrimidine) is still present, consider increasing the reaction time or temperature moderately. - Ensure efficient stirring to promote reactant mixing, especially on a larger scale. |
| Sub-optimal Stoichiometry | - Use a slight excess of ethylamine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. - Ensure the base used is sufficient to neutralize the HCl produced during the reaction. |
| Side Reactions | - Formation of the di-substituted byproduct, 2,4-bis(ethylamino)pyrimidine, can occur if an excess of ethylamine is used or if the reaction temperature is too high. Control the stoichiometry and temperature carefully. - The formation of the isomeric 2-chloro-N-ethylpyrimidin-4-amine is a common issue. The regioselectivity is influenced by the solvent and reaction conditions. |
| Product Loss During Work-up | - Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer. - Use an adequate volume of extraction solvent for complete extraction. - Minimize product loss during solvent evaporation by using a rotary evaporator under controlled temperature and pressure. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Suggested Solution for Removal |
| 2,4-Dichloropyrimidine (Starting Material) | HPLC, GC-MS, 1H NMR | Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. The unreacted starting material can be removed by column chromatography. |
| 2-chloro-N-ethylpyrimidin-4-amine (Isomer) | HPLC, 1H NMR, 13C NMR | Isomeric impurities can be challenging to separate. Careful control of reaction conditions to favor the desired isomer is the best approach. Purification can be attempted using column chromatography with a suitable solvent system. |
| 2,4-bis(ethylamino)pyrimidine (Di-substituted) | HPLC, Mass Spectrometry, 1H NMR | Control the stoichiometry of ethylamine. This impurity can usually be separated from the desired product by column chromatography due to differences in polarity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar compounds and should be optimized for specific laboratory conditions and scale.
Materials:
-
2,4-Dichloropyrimidine
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)
-
Triethylamine or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane and Ethyl Acetate)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylamine (1.1 equivalents) in the same solvent to the cooled solution of 2,4-dichloropyrimidine.
-
Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Analytical Characterization
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates with fluorescent indicator (F254).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) can be a good starting point for method development.
-
Visualization: UV light (254 nm).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common choice.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to confirm the structure of the final product and assess its purity.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H8ClN3 | |
| Molecular Weight | 157.61 g/mol | |
| Boiling Point | 269.05 °C at 760 mmHg | [1] |
| Density | 1.273 g/cm3 | [1] |
| Storage Temperature | -20°C | [1] |
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Caption: A diagram showing the formation of the desired product and common impurities.
References
avoiding dimer formation in 4-chloro-N-ethylpyrimidin-2-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-N-ethylpyrimidin-2-amine. The following information is designed to help you anticipate and resolve common issues, with a particular focus on the prevention of undesired dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with this compound?
Dimer formation, also known as homocoupling, is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the starting halide (this compound) react with each other to form a bipyrimidine dimer. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification due to the structural similarity between the product and the dimer byproduct.
Q2: What are the primary types of reactions where dimer formation is observed with this substrate?
Dimer formation is most frequently encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings (forming C-C bonds) and Buchwald-Hartwig aminations (forming C-N bonds). It can also be a significant issue in other metal-catalyzed reactions like Ullmann couplings.
Q3: What factors generally promote the formation of the dimer byproduct?
Several factors can contribute to an increased rate of dimerization:
-
High Catalyst Loading: While sometimes necessary to overcome low reactivity, excessive catalyst concentration can increase the probability of homocoupling.
-
High Temperatures: Elevated temperatures can accelerate the rate of side reactions, including dimerization.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially after the primary coupling partner has been consumed, can lead to an increase in byproducts.
-
Oxygen Contamination: The presence of oxygen can affect the stability and reactivity of the active Pd(0) catalyst, sometimes leading to side reactions.[1]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the desired reaction pathway. An inappropriate ligand may not effectively prevent side reactions.
Q4: Can the amino group on the pyrimidine ring cause issues other than dimerization?
Yes, the lone pair of electrons on both the pyrimidine ring's nitrogen atoms and the exocyclic amino group can coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or completely halting the desired catalytic cycle.[1] This is a common challenge when working with aminopyridines and aminopyrimidines.
Troubleshooting Guide: Dimer Formation
This guide is designed to help you diagnose and resolve issues with dimer formation during your experiments.
| Observation/Problem | Potential Cause | Suggested Solution |
| Significant peak corresponding to the dimer mass in LC-MS analysis. | Catalyst-mediated Homocoupling: The active palladium catalyst is promoting the self-coupling of this compound. | 1. Optimize Ligand: Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to favor the desired cross-coupling over side reactions.[1] 2. Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst). These can provide a more active and stable catalytic species, reducing the likelihood of side reactions.[1] 3. Lower Catalyst Loading: Titrate the catalyst loading to the minimum effective amount (start with 1-2 mol%). |
| Reaction is sluggish and produces both dimer and starting material. | Catalyst Inhibition: The amino groups on the pyrimidine are coordinating to the palladium center, preventing efficient catalysis of the desired reaction. This can indirectly favor slower side reactions like dimerization. | 1. Select Appropriate Ligand: Use bulky phosphine ligands that create a sterically hindered environment around the palladium, which can disfavor coordination with the product or starting material. 2. Modify Substrate (if possible): In some cases, temporary protection of the amino group can prevent catalyst inhibition, though this adds extra steps to the synthesis. |
| Dimer formation increases as the reaction progresses. | Depletion of Coupling Partner: Once the other reactant (e.g., boronic acid in a Suzuki coupling) is consumed, the remaining this compound is more likely to self-couple. | 1. Monitor Reaction Closely: Use TLC or LC-MS to track the consumption of the limiting reagent and stop the reaction once it is complete. 2. Use a Slight Excess of the Coupling Partner: Employing a small excess (e.g., 1.1-1.2 equivalents) of the boronic acid or amine can help ensure the complete consumption of the chloropyrimidine. |
| Inconsistent results and varying amounts of dimer between batches. | Presence of Oxygen or Moisture: Inadequate degassing or use of non-anhydrous solvents can lead to catalyst deactivation and unpredictable side reactions. | 1. Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1] 2. Use Anhydrous Reagents and Solvents: Scrupulously dry all solvents and reagents before use. 3. Degas Solvents: Degas the reaction solvent by sparging with an inert gas or by using freeze-pump-thaw cycles.[2] |
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimer Formation in Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize homocoupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction as soon as the starting chloropyrimidine is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Minimizing Dimer Formation in Buchwald-Hartwig Amination
This protocol is for the N-arylation of an amine with this compound, optimized to reduce self-coupling.
Materials:
-
This compound (1.0 eq)
-
Amine to be coupled (1.2 eq)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the base to an oven-dried Schlenk flask.
-
Add the this compound and the amine coupling partner.
-
Seal the flask and add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the optimized temperature (typically 90-110 °C).
-
Monitor the reaction progress closely by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathways versus the undesired dimer formation side reaction.
Caption: Competing pathways in a Suzuki-Miyaura reaction.
Caption: Competing pathways in a Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for dimer formation.
References
Technical Support Center: Troubleshooting Poor Regioselectivity in Reactions with 4-chloro-N-ethylpyrimidin-2-amine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor regioselectivity in chemical reactions involving 4-chloro-N-ethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound and which is generally more reactive?
A1: this compound has two primary reactive sites for substitution reactions: the chloro group at the C4 position and the N-H bond of the ethylamino group at the C2 position. In nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the C4 position is generally more reactive. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the C4 position is typically more electrophilic than the C2 position.[1] The stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions, is greater when the attack occurs at the C4 position, as the negative charge can be effectively delocalized by the ring nitrogens.[1]
Q2: I am performing a nucleophilic aromatic substitution (SNAr) with an amine and getting a mixture of products. How can I favor substitution at the C4 position?
A2: Poor regioselectivity in SNAr reactions with this compound can be influenced by the nature of the nucleophile, solvent, temperature, and base. To favor the desired C4 substitution, consider the following:
-
Nucleophile Choice: Less sterically hindered and more nucleophilic amines tend to react more readily at the C4 position.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Higher temperatures may provide enough energy to overcome the activation barrier for the less favored C2 substitution or other side reactions.
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Aprotic polar solvents like DMF or DMSO are common, but exploring less polar options like THF or 1,4-dioxane might alter the selectivity.
-
Base Selection: The strength and nature of the base are critical. For amination reactions, a non-nucleophilic base is preferred to avoid competition with the amine nucleophile.
Q3: In my Suzuki-Miyaura coupling, I am observing significant amounts of starting material and low yield of the C4-coupled product. What are the likely causes?
A3: Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For heteroaryl chlorides, bulky, electron-rich ligands such as XPhos or SPhos are often required to facilitate the oxidative addition step.
-
Base: The base plays a key role in the transmetalation step. Carbonate or phosphate bases are commonly used. The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Solvent and Temperature: The reaction requires a solvent system that ensures the solubility of all components, including the inorganic base. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective. The temperature needs to be high enough for the reaction to proceed but not so high as to cause catalyst decomposition.
-
Side Reactions: Homocoupling of the boronic acid or hydrolysis of the chloro-pyrimidine can compete with the desired cross-coupling. Using a slight excess of the boronic acid and ensuring anhydrous conditions (if a non-aqueous system is used) can mitigate these issues.
Q4: Can the N-ethylamino group at the C2 position participate in side reactions?
A4: Yes, the secondary amine at the C2 position can potentially undergo N-arylation or other reactions, especially under the conditions of palladium-catalyzed cross-coupling. This can lead to the formation of undesired byproducts. The use of appropriate ligands and reaction conditions can help minimize these side reactions. In some cases, protecting the N-H group might be a viable strategy if N-functionalization becomes a significant issue.
Troubleshooting Guides
Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
If you are observing a mixture of C4 and other substituted products in an SNAr reaction, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for SNAr reactions.
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
For low yields in Suzuki-Miyaura or Buchwald-Hartwig amination reactions, follow this diagnostic guide.
Caption: Troubleshooting workflow for cross-coupling reactions.
Data Presentation
The following tables summarize typical conditions and expected outcomes for reactions on pyrimidine scaffolds analogous to this compound. This data can be used as a starting point for optimization.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dichloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | C4-Product Yield (%) | C2-Product Yield (%) | Reference |
| Pd(PPh₃)₄ (0.5) | - | Na₂CO₃ | Dioxane/H₂O | MW (15 min) | 85-95 | <5 | [2] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 80 | 70-85 | <10 | [3] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | >90 | Not reported | [4] |
Table 2: Conditions for Buchwald-Hartwig Amination of Chloro-N-heterocycles
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu | Toluene | 80-100 | 70-95 | [5] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 100 | 80-98 | [6] |
| Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 100 | 75-90 | General knowledge |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until completion.
-
Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.[5][6]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
stability issues of 4-chloro-N-ethylpyrimidin-2-amine under acidic/basic conditions
Welcome to the technical support center for 4-chloro-N-ethylpyrimidin-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experiments involving this compound. The following guides and frequently asked questions (FAQs) address potential degradation under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly at the C4 position where the chlorine atom is located. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-hydroxy-N-ethylpyrimidin-2-amine as the primary degradation product. Under more forcing conditions, further degradation of the pyrimidine ring or side chain modifications may occur.
Q2: How does pH affect the stability of this compound?
A2: The rate of degradation is pH-dependent.
-
Acidic Conditions: In the presence of acid, the pyrimidine ring can be protonated, which may increase the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack by water (hydrolysis).[1][2] This can lead to the displacement of the chloride ion.
-
Basic Conditions: Under basic conditions, the compound is susceptible to nucleophilic substitution by hydroxide ions, which directly attack the C4 position, also resulting in the formation of 4-hydroxy-N-ethylpyrimidin-2-amine.
Q3: What are the likely degradation products of this compound under acidic and basic conditions?
A3: The primary degradation product under both mild acidic and basic hydrolytic conditions is expected to be 4-hydroxy-N-ethylpyrimidin-2-amine. The table below summarizes the expected major and potential minor degradation products.
| Stress Condition | Major Degradation Product | Potential Minor Degradation Products |
| Acidic Hydrolysis | 4-hydroxy-N-ethylpyrimidin-2-amine | Further ring-opened products under harsh conditions |
| Basic Hydrolysis | 4-hydroxy-N-ethylpyrimidin-2-amine | Potential for N-dealkylation under forcing conditions |
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound and quantifying its degradation products.[3][4] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5]
Troubleshooting Guides
Issue 1: Unexpected loss of starting material in acidic media.
Possible Cause: Acid-catalyzed hydrolysis of the 4-chloro substituent.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction mixture. If possible, perform the reaction at a less acidic pH or use a buffered system.
-
Temperature Management: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.
-
Solvent Choice: In some cases, using a non-aqueous or aprotic solvent can prevent hydrolysis. However, ensure the chosen solvent is compatible with your experimental goals.[1][2]
-
Reaction Time: Minimize the exposure time of the compound to acidic conditions.
Issue 2: Formation of an unknown impurity with a higher polarity in basic solutions.
Possible Cause: Base-catalyzed hydrolysis leading to the formation of 4-hydroxy-N-ethylpyrimidin-2-amine.
Troubleshooting Steps:
-
pH Adjustment: Avoid strongly basic conditions if possible. Use the minimum amount of base required for your transformation.
-
Protecting Groups: If the C4 position is not the reactive site of interest, consider protecting it if compatible with your synthetic route.
-
Inert Atmosphere: While the primary degradation is hydrolysis, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions that might be promoted by basic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
Objective: To evaluate the stability of this compound in an acidic environment.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Protocol 2: Forced Degradation Study - Basic Hydrolysis
Objective: To assess the stability of this compound under basic conditions.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in an organic solvent like acetonitrile or methanol.
-
Stress Condition:
-
Add 9 mL of 0.1 M sodium hydroxide (NaOH) to 1 mL of the stock solution.
-
Maintain the solution at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Collect samples at defined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis:
-
Neutralize the collected samples with an equivalent amount of 0.1 M HCl.
-
Prepare the samples for HPLC analysis by diluting with the mobile phase.
-
Inject the samples into the HPLC system.
-
Visualizations
Caption: Predicted acidic degradation pathway of this compound.
Caption: Predicted basic degradation pathway of this compound.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-chloro-N-ethylpyrimidin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 4-chloro-N-ethylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in cross-coupling reactions with this compound?
A1: The main challenges include the relatively lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, potential catalyst deactivation by the nitrogen atoms of the pyrimidine ring, and the possibility of side reactions.[1][2] The electron-donating nature of the N-ethylamino group can also influence the reactivity of the chloropyrimidine core.
Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
A2: The most common and effective cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[1][2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines.[1][3]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[4][5]
Q3: How do I choose the best palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
A3: For Suzuki-Miyaura couplings involving aryl chlorides, catalyst systems known for their high activity are recommended. A good starting point would be a palladium(II) precatalyst, such as Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[1][8] These ligands promote the challenging oxidative addition step with the C-Cl bond and can help prevent catalyst deactivation.[2][8]
Q4: What are the key considerations for a successful Buchwald-Hartwig amination?
A4: Key factors for a successful Buchwald-Hartwig amination include the choice of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄), an appropriate palladium precatalyst and a suitable bulky biarylphosphine ligand.[1][9] The reaction temperature should be carefully optimized to ensure efficient coupling without decomposition of the starting materials or catalyst.[1]
Q5: Can I perform a Sonogashira coupling with this compound?
A5: Yes, Sonogashira coupling is a viable method. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10] To minimize the common side reaction of alkyne homocoupling (Glaser coupling), it is crucial to maintain a strictly oxygen-free environment.[11] Copper-free Sonogashira protocols can also be considered to completely avoid this side reaction.[11]
Troubleshooting Guides
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are of high quality and have been stored correctly under an inert atmosphere. Consider using a freshly opened bottle or a different batch. For Pd(II) precatalysts, ensure efficient reduction to the active Pd(0) species is occurring.[8] |
| Catalyst Deactivation | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to deactivation.[2] Using bulky, electron-rich ligands can help mitigate this.[8] Ensure all reagents and solvents are of high purity and thoroughly degassed to remove oxygen and other impurities that can poison the catalyst.[2][6] |
| Suboptimal Reaction Temperature | The temperature may be too low for the oxidative addition of the C-Cl bond to occur. A temperature screen, typically from 80 °C to 120 °C, is recommended.[1] Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[1] Conversely, if the temperature is too high, it may cause decomposition of the starting material, product, or catalyst.[1] |
| Inappropriate Base | The choice and strength of the base are critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is typically used.[1] The base must be anhydrous for non-aqueous reactions. |
| Poor Substrate Reactivity | Chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[2] Increasing the catalyst loading or switching to a more active catalyst system (e.g., with a more electron-rich ligand) may be necessary.[8] |
| Improper Reaction Setup | Cross-coupling reactions are often sensitive to oxygen.[2] Ensure the reaction vessel is properly oven-dried and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[1] Thoroughly degas all solvents and reagents.[6] |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (Suzuki) | Promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst.[8] | Ensure the reaction is thoroughly degassed.[8] Use a Pd(0) source or an efficient precatalyst system.[8] |
| Protodeboronation of Boronic Acid (Suzuki) | Cleavage of the C-B bond, especially with electron-rich or heteroaromatic boronic acids.[2] | Use boronic esters (e.g., pinacol esters) which can be less prone to this side reaction.[2] Carefully select the base and solvent system. |
| Glaser Coupling (Sonogashira) | Oxidative homocoupling of the terminal alkyne, catalyzed by the copper co-catalyst in the presence of oxygen.[11] | Maintain a strictly oxygen-free environment through rigorous degassing and a positive pressure of inert gas.[11] Consider using a copper-free Sonogashira protocol.[11] |
| Hydrodehalogenation | Replacement of the chlorine atom with a hydrogen atom. | This can occur through various pathways, including β-hydride elimination from a Pd-H species. Optimize the reaction conditions, particularly the base and solvent, to favor the desired cross-coupling pathway. |
Data Presentation
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Commonly used and effective precatalysts. |
| Ligand | XPhos, SPhos, or other bulky biarylphosphine ligands (2-10 mol%) | Highly active for the coupling of aryl chlorides.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong bases that are often effective for challenging couplings.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v), Toluene, or DMF | Common solvents for Suzuki reactions.[1] The presence of water can be crucial for the activity of some inorganic bases.[6] |
| Temperature | 80-120 °C | A temperature screen is recommended to find the optimal balance between reaction rate and stability.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions.[2] |
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Standard and effective precatalysts. |
| Ligand | Xantphos, BINAP, or other bulky biarylphosphine ligands (2-10 mol%) | Effective for C-N bond formation.[12] |
| Base | NaOtBu or K₃PO₄ (1.2-2 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine.[1] |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous solvents are critical for this reaction.[13] |
| Temperature | 80-110 °C | Higher temperatures are often necessary for C-N coupling.[13] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[1]
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene).[1]
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions of 4-chloro-N-ethylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki reactions of 4-chloro-N-ethylpyrimidin-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound Suzuki reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inhibition/Deactivation: The lone pairs on the pyrimidine and amino nitrogens can coordinate with the palladium catalyst, inhibiting its activity.[1][2] | - Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition and stabilize the catalyst.[1][2]- Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1]- Use a Pre-catalyst: Buchwald G3 pre-catalysts can provide a more active and stable catalytic species.[1] |
| Inefficient Oxidative Addition: While the electron-deficient pyrimidine ring should facilitate this step, other factors can hinder it.[2] | - Choice of Halide: If applicable, consider using a more reactive halide (I > Br > Cl) on the coupling partner. | |
| Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can negatively impact the reaction.[1][2] | - Base Screening: Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[1][3]- Solvent System: Ensure your solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water) solubilizes all components.[3]- Temperature Optimization: While heating is typical (80-110 °C), excessive temperatures can cause catalyst decomposition.[4] | |
| Significant Side Products | Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[1] | - Use Boronic Esters: Pinacol or MIDA esters are more stable towards hydrolysis.[1]- Anhydrous Conditions: Minimize water in the reaction.- Milder Base: A less aggressive base may reduce the rate of this side reaction.[1] |
| Dehalogenation of Starting Material: The chloro-group is replaced by a hydrogen atom. | - Avoid Hydride Sources: Ensure solvents are not potential hydride donors.[1]- Optimize Reaction Time: Shorter reaction times can minimize this side reaction if the main reaction is fast enough.[1] | |
| Homocoupling of Boronic Acid: Two boronic acid molecules couple together. | - Slow Addition of Boronic Acid: Adding the boronic acid portion-wise can sometimes mitigate this.- Ensure Efficient Stirring: Proper mixing is crucial. | |
| Difficult Purification | Co-elution of Product and Byproducts: The desired product and impurities (e.g., homocoupled product) have similar polarities. | - Alternative Chromatography: If silica gel chromatography is ineffective, consider reverse-phase chromatography.- Recrystallization: If the product is a solid, recrystallization may be an effective purification method. |
| Residual Palladium Catalyst: Traces of palladium can remain in the final product. | - Aqueous Wash: Washing the organic layer with an aqueous solution of sodium thiosulfate or ammonium chloride can help remove residual palladium salts.[1]- Filtration through Celite: Filtering the reaction mixture through a pad of Celite can remove precipitated palladium.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki reaction of this compound?
A1: A general workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.[1][4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product, typically by column chromatography on silica gel.[4][5]
Q2: How can I remove boron-containing byproducts from my reaction?
A2: Boronic acid and its byproducts can often be removed by co-evaporation with methanol. This process forms the volatile trimethyl borate, which can be removed under reduced pressure. Repeating this process several times can be effective.
Q3: My product appears to be water-soluble. How should I modify the extraction procedure?
A3: If your product has significant water solubility, repeated extractions of the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3-5 times) are recommended. Saturating the aqueous layer with sodium chloride before extraction can also help to "salt out" the product into the organic phase.
Q4: I see a black precipitate in my reaction mixture after it has cooled. What is it and how do I handle it?
A4: The black precipitate is likely palladium black, which forms from the decomposition of the palladium catalyst. This can be removed by filtering the reaction mixture through a pad of Celite before proceeding with the aqueous workup.[5]
Experimental Protocols
General Suzuki Coupling Reaction Protocol
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DME/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, proceed to the workup.
Standard Workup and Purification Protocol
-
Cool the reaction mixture to room temperature.
-
If a precipitate (e.g., palladium black) is present, filter the mixture through a pad of Celite, washing the pad with the reaction solvent.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the workup and purification of a this compound Suzuki reaction.
Caption: A logical diagram illustrating troubleshooting steps for low-yield Suzuki reactions.
References
Validation & Comparative
Reactivity Face-Off: 4-Chloro- vs. 4-Bromo-N-ethylpyrimidin-2-amine in Key Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The strategic selection of halogenated building blocks is a critical parameter in the synthesis of novel molecular entities. For drug development professionals and synthetic chemists, understanding the nuanced reactivity of precursors such as 4-chloro-N-ethylpyrimidin-2-amine and its bromo-analog is paramount for efficient and predictable reaction outcomes. This guide provides a comparative analysis of these two key pyrimidine derivatives, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyura coupling reactions. While direct, side-by-side quantitative experimental data for these specific substrates is limited in publicly available literature, this comparison is built upon well-established principles of organic chemistry and supported by data from closely related analogs.
Theoretical Reactivity: A Tale of Two Mechanisms
The reactivity of 4-chloro- and 4-bromo-N-ethylpyrimidin-2-amine is dictated by the nature of the chemical transformation. In general, a reversal of reactivity is observed when comparing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The Chloro Advantage
In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electron-deficient pyrimidine ring. The electronegativity of the halogen substituent plays a crucial role in this step. The more electronegative chlorine atom polarizes the C4-halogen bond to a greater extent than bromine, rendering the C4 carbon more electrophilic and susceptible to nucleophilic attack. Consequently, the chloro-derivative is expected to exhibit higher reactivity in SNAr reactions.
Suzuki-Miyura Coupling: The Bromo Superiority
Conversely, in Suzuki-Miyura coupling, the rate-limiting step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). This lower bond dissociation energy facilitates the oxidative addition step, leading to a faster overall reaction rate for the bromo-substituted pyrimidine.
Comparative Data from Analogous Systems
To substantiate these theoretical principles, the following tables summarize experimental data from reactions performed on structurally similar 4-halopyrimidine systems.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of Analogous 4-Halopyrimidines
| Halopyrimidine Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | EtOH, reflux, 3h | 2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 60 | [1] |
| 2,4-Dichloropyrimidine | Diethylamine | CHCl3, rt, 1h | 2-Chloro-N,N-diethylpyrimidin-4-amine | Not specified (part of a regioselectivity study) | [2][3] |
Note: The data presented is for analogous systems and is intended to be illustrative of general reactivity trends. Direct comparison is challenging due to variations in substrates and reaction conditions.
Table 2: Suzuki-Miyura Coupling of Analogous 4-Halopyrimidines
| Halopyrimidine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 71 | [4] |
| 2-Bromo-4-phenylpyrimidine | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 48 (in a multi-step synthesis) | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [5] |
Note: The yields reported are for specific reactions on analogous compounds and may not directly translate to the reactivity of 4-chloro/bromo-N-ethylpyrimidin-2-amine.
Experimental Protocols
Below are generalized experimental protocols for SNAr and Suzuki-Miyura reactions involving 4-halopyrimidines. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of the 4-halopyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or NMP), add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Protocol 2: General Procedure for Suzuki-Miyura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the 4-halopyrimidine (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol). Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite, washing with the organic solvent.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Mechanisms
To further elucidate the reaction pathways, the following diagrams illustrate the mechanisms of SNAr and Suzuki-Miyura coupling.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic Cycle of the Suzuki-Miyura Coupling Reaction.
References
A Comparative Guide to the Synthesis of 4-chloro-N-ethylpyrimidin-2-amine
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-chloro-N-ethylpyrimidin-2-amine is a valuable building block in the creation of a variety of bioactive molecules, including kinase inhibitors. This guide provides a comparative analysis of validated synthesis methods for this compound, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting.
Comparison of Synthetic Methodologies
Two primary synthetic routes for the preparation of this compound are detailed below. The selection of a particular method may be guided by factors such as the availability of starting materials, desired purity, reaction scale, and process safety considerations.
| Parameter | Method 1: Nucleophilic Substitution of 2,4-Dichloropyrimidine | Method 2: Reaction of 4-chloro-2-(methylsulfonyl)pyrimidine with Ethylamine |
| Starting Materials | 2,4-Dichloropyrimidine, Ethanamine, Triethylamine | 4-chloro-2-(methylsulfonyl)pyrimidine, Ethylamine in THF |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) |
| Solvent | n-Butanol | Tetrahydrofuran (THF) |
| Base | Triethylamine | Not explicitly required (Ethylamine acts as base) |
| Temperature | 70°C | 0°C |
| Reaction Time | 3 hours | Not specified |
| Yield | ~75% (Calculated from similar reactions) | Not explicitly stated, but is a reaction product |
| Purity | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine
This method involves the direct reaction of commercially available 2,4-dichloropyrimidine with ethanamine. The reaction is regioselective, with the amine preferentially attacking the more electrophilic C2 position.
Protocol: To a stirred solution of 2,4-dichloropyrimidine (3.0 g, 20.13 mmol) and ethanamine (1.97 g, 24.16 mmol) in n-butanol (20 ml), triethylamine (5.57 ml, 40.26 mmol) is added. The reaction mixture is then heated to 70°C for a period of 3 hours.[1] Following the reaction, a standard aqueous work-up and purification by column chromatography would be performed to isolate the desired product.
Method 2: Reaction of 4-chloro-2-(methylsulfonyl)pyrimidine with Ethylamine
This approach utilizes a pyrimidine scaffold with a methylsulfonyl leaving group at the C2 position. The reaction with ethylamine leads to the displacement of the methylsulfonyl group to yield the target compound.
Protocol: To a solution of 4-chloro-2-(methylsulfonyl)pyrimidine (192 mg, 1 mmol) in tetrahydrofuran (THF) (1 mL), the mixture is cooled to 0°C under a nitrogen atmosphere. A 2M solution of ethylamine in THF (1.1 mL, 2.2 mmol) is then added.[2] The reaction progress is monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched and the product is isolated and purified. This reaction may also yield the isomeric N-Ethyl-2-(methylsulfonyl)pyrimidin-4-amine.[2]
Visualizing the Synthesis Workflows
The logical flow of each synthetic method can be represented through diagrams to provide a clear overview of the process.
Caption: Workflow for the synthesis of this compound via Method 1.
Caption: Workflow for the synthesis of this compound via Method 2.
Conclusion
Both presented methods offer viable pathways for the synthesis of this compound. Method 1, utilizing 2,4-dichloropyrimidine, is a straightforward approach with a reported protocol in the context of kinase inhibitor synthesis. Method 2 provides an alternative route starting from a sulfonyl-activated pyrimidine, which may be advantageous depending on precursor availability and desired selectivity. The choice of synthesis will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available equipment. It is recommended that small-scale trials be conducted to validate and optimize the chosen method for specific laboratory conditions.
References
A Comparative Analysis of Catalysts for the Cross-Coupling of 4-chloro-N-ethylpyrimidin-2-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidines is a critical step in the discovery of novel therapeutics. The cross-coupling of halogenated pyrimidines, such as 4-chloro-N-ethylpyrimidin-2-amine, offers a versatile platform for introducing molecular diversity. This guide provides a comparative overview of catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, leveraging experimental data from studies on closely related substrates to inform catalyst selection.
The choice of catalyst and reaction conditions is paramount in achieving high yields and purity for the cross-coupling of this compound. Palladium-based catalysts are predominantly used for both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation. The performance of these catalysts is highly dependent on the nature of the ligands, bases, and solvent systems employed.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For substrates like 4-chloropyrimidines, the selection of an appropriate palladium catalyst and ligand is crucial for efficient reaction. The following table summarizes the performance of various catalysts in the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with arylboronic acids, which serves as a valuable proxy for the reactivity of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 71-87 | Microwave-assisted, low catalyst loading (0.5 mol%)[1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | RT | 24 | >95 | Highly effective for challenging aryl chlorides at room temperature. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 12 | >95 | Broad applicability for various aryl chlorides. |
| PEPPSI-IPr | IPr | K₂CO₃ | t-AmylOH | 100 | 18 | ~90 | N-Heterocyclic carbene (NHC) ligand-based catalyst, good for electron-rich and -poor substrates. |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl pyrimidinamines. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency. The table below compares catalyst systems for the amination of chloro-heterocycles, providing insights applicable to this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | 8 | 27-82 | Effective for the N-arylation of aminopyrimidines[2][3][4] |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | >95 | Particularly effective for coupling with secondary amines. |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 110 | 24 | >95 | Ideal for coupling with primary amines. |
| Pd₂(dba)₃ | NIXANTPHOS | NaOt-Bu | Toluene | 100 | 24 | 96-98 | Superior performance for unactivated aryl chlorides compared to Xantphos[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
A solution of 2,4-dichloropyrimidine (0.5 mmol) is prepared in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL), with the air displaced by argon. To this solution, K₂CO₃ (1.5 mmol), the respective arylboronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) are added. The reaction mixture is then stirred for 15 minutes at 100 °C in a microwave reactor. Following the reaction, the mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄.[1]
General Procedure for Buchwald-Hartwig Amination
A mixture of the 4-chloropyrimidine derivative (0.87 mmol), the appropriate aryl bromide (0.87 mmol), dichlorobis(triphenylphosphine)Pd(II) (0.087 mmol), Xantphos (0.087 mmol), and sodium tert-butoxide (2.61 mmol) is refluxed in toluene (15 mL) under a nitrogen atmosphere for 8 hours. After cooling, the toluene is removed under vacuum, and the residue is triturated with water to yield the product.[2]
Visualizing the Workflow
A generalized workflow for a catalyst comparison study is essential for systematic evaluation.
Caption: A generalized experimental workflow for the comparative study of catalysts in cross-coupling reactions.
Logical Decision Process for Catalyst Selection
The selection of an appropriate catalyst system is a critical decision point in the synthetic workflow.
Caption: A decision-making diagram for selecting a catalyst system based on the desired cross-coupling reaction.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-chloro-N-ethylpyrimidin-2-amine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-chloro-N-ethylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical, as unidentified impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines a primary reversed-phase HPLC (RP-HPLC) method and compares it with viable alternatives, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Recommended Method: Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC is the cornerstone of pharmaceutical impurity analysis due to its reliability, versatility, and ability to separate compounds with a wide range of polarities.[1][2][4] A C18 column is recommended as the primary stationary phase for its broad applicability in separating pyrimidine derivatives and their likely process-related impurities.[5]
Detailed Experimental Protocol
a) Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Ammonium acetate or formate (buffer salt).
-
Formic acid or acetic acid (for pH adjustment).
-
0.45 µm syringe filters.
b) Sample and Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM ammonium acetate buffer in water. Adjust the pH to 4.0 using formic acid. Filter through a 0.45 µm membrane filter and degas. The use of a buffer around pH 4 is often optimal for the separation of purine and pyrimidine bases.[6]
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is typically suitable.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
c) Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a suitable wavelength, typically around 240-260 nm for pyrimidine derivatives, or use a DAD to monitor a wider range.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
d) Data Analysis:
-
The purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify and quantify any known impurities by comparing their retention times with those of reference standards, if available.
Comparison of HPLC Methods
The selection of an HPLC method depends on the specific requirements of the analysis, such as the need to separate closely related impurities, analysis time, and available instrumentation.[7] The following table compares the recommended C18 method with two common alternatives.
| Parameter | Method 1 (Recommended) | Method 2 (Alternative Stationary Phase) | Method 3 (Alternative Mobile Phase) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | C18 (Octadecylsilane) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.0 | 10 mM Ammonium Acetate, pH 4.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Elution Mode | Gradient | Gradient | Gradient |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~250 nm | UV at ~250 nm | UV at ~250 nm |
| Pros | Robust, versatile, good retention for moderately polar compounds, widely available. | Offers alternative selectivity (π-π interactions), potentially better resolution for aromatic impurities. | Methanol is a less expensive organic modifier, can alter elution order and improve peak shape for certain compounds. |
| Cons | May not resolve all structurally similar impurities. | May have lower retention for non-aromatic impurities compared to C18. | Methanol creates higher backpressure than acetonitrile; may have lower elution strength for some compounds. |
Experimental Workflow Visualization
The logical flow from sample receipt to final purity determination is a critical component of a robust analytical procedure.
This workflow diagram illustrates the sequential steps involved in assessing the purity of synthesized this compound, from initial sample preparation through to the final analytical report.
References
- 1. veeprho.com [veeprho.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminopyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
I. General SAR Principles of 2-Aminopyrimidine Kinase Inhibitors
The 2-aminopyrimidine core serves as a versatile scaffold for designing kinase inhibitors, primarily by mimicking the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region.[2] The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrimidine ring.
-
Substitution at the 4-position: This position is crucial for modulating potency and selectivity. Substitution with various aryl or heteroaryl groups can lead to interactions with different pockets within the kinase active site. The chloro group in 4-chloro-N-ethylpyrimidin-2-amine acts as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions.[3]
-
Substitution at the 2-amino group: The substituent on the 2-amino group, such as the ethyl group in the topic compound, can influence binding affinity and pharmacokinetic properties. Modifications at this position can be critical for optimizing cell permeability and metabolic stability.
-
Substitution at the 5-position: Introduction of small substituents, such as a bromo or fluoro group, on the pyrimidine core can enhance potency.[4]
II. Comparative Analysis of 2-Aminopyrimidine Derivatives as PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication and has emerged as a promising target in cancer therapy due to its overexpression in various tumors.[5] A study on pyrimidin-2-amine derivatives has identified potent PLK4 inhibitors, providing valuable SAR data for this class of compounds.[5]
Quantitative Data Summary
The following table summarizes the in vitro enzymatic activity of selected 2-aminopyrimidine derivatives against PLK4.
| Compound ID | R (Substitution at 4-position) | PLK4 IC50 (µM) |
| 3b | -S-(4-fluorophenyl) | 0.0312 |
| 8h | -NH-(substituted phenyl) | 0.0067 |
| 3r | (related scaffold) | 0.0174 |
Data extracted from a study on potent PLK4 inhibitors.[5]
Key Observations:
-
Compound 8h , featuring a substituted aniline at the 4-position, demonstrated the highest potency with a single-digit nanomolar IC50 value.[5] This highlights the importance of the hydrogen bond donating and accepting features of the aniline moiety for strong target engagement.
-
Compound 3b , with a 4-fluorophenylthio substituent, also showed significant inhibitory activity, indicating that a sulfur linkage is tolerated and that substitution on the phenyl ring can influence potency.[5]
-
The nearly three-fold increase in potency of 8h compared to 3r suggests that subtle modifications to the substituted amine at the 4-position can lead to significant improvements in activity.[5]
III. Experimental Protocols
A. General Synthesis of 4-Substituted-2-Aminopyrimidine Derivatives
The synthesis of 4-substituted-2-aminopyrimidine derivatives typically involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of a 2-amino-4-chloropyrimidine starting material is displaced by a nucleophile, such as an amine or a thiol.[3][5]
Example Synthetic Scheme:
Caption: General synthetic route for 4-substituted-2-aminopyrimidines.
Detailed Protocol for Nucleophilic Substitution: Intermediates are prepared via the nucleophilic substitution of a commercially available 2-amino-4-chloropyrimidine with various nucleophiles. For example, the desired 2-aminopyrimidine derivative can be obtained by reacting the starting material with a substituted aniline in the presence of a base like potassium carbonate in a solvent such as n-butanol at elevated temperatures.[5] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for the synthesis of N-arylpyrimidin-2-amines.[6]
B. In Vitro PLK4 Kinase Assay Protocol
The inhibitory activity of the synthesized compounds against PLK4 is determined using an in vitro kinase assay.
Caption: Workflow for an in vitro PLK4 kinase inhibition assay.
Methodology: The kinase activity is measured using a commercially available assay kit. The assay typically involves incubating the PLK4 enzyme with a specific substrate and ATP in a buffer solution. The test compounds are added at various concentrations to determine their inhibitory effect. The reaction is allowed to proceed for a set period at room temperature, after which the remaining kinase activity is quantified. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curves.
IV. Signaling Pathway Context
The 2-aminopyrimidine derivatives discussed here primarily function by inhibiting protein kinases, which are key components of cellular signaling pathways. PLK4, for instance, plays a critical role in the cell cycle.
Caption: Simplified signaling pathway showing PLK4 inhibition.
Inhibition of kinases like PLK4 by 2-aminopyrimidine derivatives can disrupt downstream signaling events, leading to cell cycle arrest and inhibition of cancer cell proliferation. This makes them attractive candidates for the development of targeted cancer therapies.[5]
V. Conclusion
The 2-aminopyrimidine scaffold is a highly valuable platform for the development of potent and selective kinase inhibitors. The SAR studies on related compounds indicate that modifications at the 4-position of the pyrimidine ring are a key strategy for optimizing biological activity. The data presented in this guide, particularly from the PLK4 inhibitor series, provides a strong foundation for the rational design of novel this compound derivatives and related compounds for therapeutic applications. Further research focusing on a systematic SAR of this specific scaffold is warranted to fully explore its potential.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
Efficacy of Kinase Inhibitors Derived from a 4-chloro-N-ethylpyrimidin-2-amine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[1][2] This guide provides a comparative analysis of the efficacy of various kinase inhibitors synthesized from or containing a core structure related to 4-chloro-N-ethylpyrimidin-2-amine. The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers in oncology and drug discovery.
I. Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
The versatility of the pyrimidine core allows for its adaptation to target a wide array of kinases by modifying the substituents at different positions. Below is a summary of the inhibitory activities of several pyrimidine derivatives against key oncogenic kinases.
Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[2] Several potent Aurora kinase inhibitors have been developed based on a 2,4-diaminopyrimidine or similar pyrimidine scaffold.
Table 1: Comparative IC50 Values of Pyrimidine-Based Aurora Kinase Inhibitors
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 12a | Aurora A | 309 | - | - |
| Aurora B | 293 | - | - | |
| Alisertib (MLN8237) | Aurora A | 1.2 | - | - |
| Barasertib (AZD1152) | Aurora B | 0.37 | - | - |
| AMG 900 | Aurora A | 5 | - | - |
| Aurora B | 4 | - | - | |
| Aurora C | 1 | - | - | |
| PF-03814735 | Aurora A | 0.8 | - | - |
Data compiled from multiple sources.[3][4][5]
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a master regulator of centriole duplication, and its dysregulation is linked to tumorigenesis. The aminopyrimidine core has been successfully utilized to develop potent PLK4 inhibitors.[6][7]
Table 2: Comparative IC50 Values of Pyrimidine-Based PLK4 Inhibitors
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 8h | PLK4 | 6.7 | - | - |
| Compound 3b | PLK4 | 31.2 | - | - |
| Compound 5f | PLK4 | 0.8 | - | - |
| Centrinone (LCR-263) | PLK4 | 2.71 | VX680 | 7.66 |
Data compiled from multiple sources.[6][8]
Other Kinase Targets
The versatility of the pyrimidine scaffold extends to other important cancer-related kinases, including Src/Abl and various Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR.
Table 3: Efficacy of Pyrimidine-Based Inhibitors Against Other Kinases
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Notes |
| BMS-354825 (Dasatinib) | Src/Abl | Potent (sub-nanomolar) | Dual inhibitor with a 2-aminopyrimidinylthiazole core.[4] |
| Compound 9 | EGFR | Potent | Equipotent to PD153035.[6] |
| Compound 8 | VEGFR-1 | Potent | Almost equipotent to CB676475.[6] |
| Compound 10 | VEGFR-2 | Potent | 25-fold more potent than semaxanib.[6] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., Aurora A, PLK4).
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (kinase inhibitors) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well plates.
-
-
Procedure:
-
A solution of the test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.
-
The purified kinase enzyme is added to each well containing the test compound and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent and a plate reader.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (e.g., MTS or MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTS or MTT reagent.
-
96-well plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A DMSO-only control is also included.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
After the incubation period, the MTS or MTT reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
IC50 values (the concentration of the compound that inhibits cell proliferation by 50%) are determined by plotting cell viability against the logarithm of the compound concentration.
-
III. Visualizations: Pathways and Workflows
Signaling Pathway of Aurora Kinase A
The following diagram illustrates the role of Aurora Kinase A in cell cycle progression and how its inhibition can lead to anti-tumor effects.
Caption: Aurora A signaling pathway and point of inhibition.
General Experimental Workflow for Kinase Inhibitor Evaluation
The diagram below outlines a typical workflow for the synthesis and evaluation of novel kinase inhibitors.
Caption: Workflow for kinase inhibitor discovery and development.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 2,4-Disubstituted Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from a laboratory benchtop to a clinical setting is fraught with challenges. A critical juncture in this process is the translation of promising in vitro results to tangible in vivo efficacy. This guide provides a detailed comparison of the in vitro and in vivo activities of 2,4-disubstituted pyrimidine-based compounds, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
While the specific compound 4-chloro-N-ethylpyrimidin-2-amine serves as a foundational building block, this guide will focus on a representative 2,4-disubstituted pyrimidine derivative, Compound 8e , a potent dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC), to illustrate the correlation and disparities between in vitro and in vivo performance.[1]
Quantitative Data Summary: In Vitro vs. In Vivo Performance
The following tables summarize the key quantitative data for Compound 8e, providing a clear comparison of its activity in enzymatic and cellular assays versus its performance in a preclinical animal model.
Table 1: In Vitro Activity of Compound 8e [1]
| Target/Assay | Metric | Result |
| CDK9 Kinase Assay | IC50 | 88.4 nM |
| HDAC1 Enzyme Assay | IC50 | 168.9 nM |
| MV-4-11 Cell Proliferation | IC50 | Not explicitly provided, but antiproliferative capacity was demonstrated. |
Table 2: In Vivo Activity of Compound 8e [1]
| Animal Model | Dosing | Efficacy Metric | Result |
| MV-4-11 Xenograft Model | Not explicitly detailed | T/C Value (%) | 29.98% |
T/C Value: Treatment vs. Control tumor volume. A lower value indicates greater tumor growth inhibition.
From Benchtop to Preclinical Models: A Look at the Methodologies
Understanding the experimental context is crucial for interpreting the data. Below are the detailed methodologies for the key experiments cited.
In Vitro Experimental Protocols
Enzymatic Assays (CDK9 and HDAC1 Inhibition) [1] The inhibitory activities of Compound 8e against CDK9 and HDAC1 were determined using commercially available kinase and deacetylase activity assays. The assays typically involve incubating the recombinant enzyme with its substrate and cofactors in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, often through the detection of a fluorescent or luminescent signal. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.
Cell Proliferation Assay [1] The antiproliferative activity of Compound 8e was evaluated against the MV-4-11 human leukemia cell line. Cells were seeded in 96-well plates and treated with various concentrations of the compound for a specified period (e.g., 72 hours). Cell viability was then assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value for cell proliferation is the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
In Vivo Experimental Protocol
Xenograft Model [1] The in vivo anticancer efficacy of Compound 8e was evaluated in a xenograft model using MV-4-11 cells. Immunocompromised mice were subcutaneously injected with MV-4-11 cells. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received Compound 8e at a specified dose and schedule. Tumor volumes were measured regularly throughout the study. The efficacy of the compound is reported as the T/C (Treatment/Control) value, which is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage. A T/C value of 29.98% indicates significant tumor growth inhibition.[1]
Visualizing the Path to Efficacy
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a common signaling pathway targeted by pyrimidine-based kinase inhibitors and a typical workflow for evaluating these compounds.
Caption: General workflow for in vitro to in vivo evaluation of a candidate compound.
Caption: Simplified CDK9 signaling pathway and the inhibitory action of Compound 8e.
References
Comparative Cross-Reactivity Profiling of 2-Aminopyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of 2-aminopyrimidine-based kinase inhibitors, a class of compounds structurally related to 4-chloro-N-ethylpyrimidin-2-amine derivatives. Due to the limited public availability of comprehensive kinome-wide screening data for this compound derivatives, this guide utilizes data from analogous compounds to illustrate the principles of selectivity and off-target profiling. Understanding the selectivity of kinase inhibitors is crucial for assessing their therapeutic potential and anticipating potential off-target effects.[1]
Data Presentation: Kinase Inhibition Profiling
The following tables summarize the in vitro inhibitory activity of representative 2-aminopyrimidine-based kinase inhibitors against a panel of kinases. Lower percentage of control (% Control) or IC50 values indicate greater potency. The data is collated from publicly available research and illustrates typical selectivity profiles for this class of compounds.
Table 1: Kinome-Wide Profiling of Representative Aminopyrimidine Compounds
This table presents the percentage of control (% Control) for several aminopyrimidine compounds against a panel of kinases at a concentration of 1 µM. A lower value signifies stronger inhibition.
| Kinase Target | Compound A (% Control) | Compound B (% Control) | Compound C (% Control) |
| AAK1 | 8 | 15 | 3 |
| AURKB | 5 | 10 | 2 |
| BMP2K | 25 | 40 | 18 |
| DRAK1 | 12 | 22 | 7 |
| DRAK2 | 15 | 28 | 10 |
| JAK2 | 75 | 85 | 60 |
| IKKε | 60 | 70 | 55 |
| MARK1 | 30 | 50 | 25 |
| MARK2 | 35 | 55 | 28 |
| MARK3 | 28 | 48 | 22 |
| MARK4 | 32 | 52 | 26 |
| MLK1 | 45 | 65 | 40 |
| MLK3 | 50 | 68 | 42 |
| NUAK1 | 20 | 35 | 15 |
| TBK1 | 55 | 72 | 50 |
| ULK1 | 65 | 78 | 58 |
Data is representative and adapted from studies on aminopyrimidine-based inhibitors for illustrative purposes.[2][3]
Table 2: IC50 Values for Selected Aminopyrimidine-Based Inhibitors
This table provides the half-maximal inhibitory concentration (IC50) values in nanomolars (nM) for selected aminopyrimidine-based inhibitors against their primary targets and key off-targets. A lower IC50 value indicates higher potency.
| Compound | Primary Target | IC50 (nM) | Key Off-Target | IC50 (nM) | Selectivity (Fold) |
| Inhibitor X | FLT3 | 5.2 | c-KIT | >5000 | >960 |
| Inhibitor Y | Lck | 23 | Fgr | 120 | 5.2 |
| Inhibitor Z | CDK9 | 88.4 | HDAC1 | 168.9 | 1.9 |
This data is a composite from various sources on 2-aminopyrimidine derivatives to demonstrate selectivity profiles.[4][5]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust in vitro kinase assays. Below are detailed methodologies for common assay platforms.
In Vitro Kinase Inhibition Assay (Radiometric)
This method measures the incorporation of radiolabeled phosphate from ATP onto a substrate by a kinase.
-
Reagent Preparation :
-
Kinase Buffer : 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.
-
ATP Solution : Prepare a stock solution of ATP in water and dilute to the desired concentration in the kinase buffer. The final ATP concentration is often at its Km for each specific kinase.
-
Substrate Solution : Dissolve the appropriate peptide or protein substrate in the kinase buffer.
-
Test Compounds : Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure :
-
Add diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add the substrate and kinase mixture to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP solution to each well.
-
Allow the reaction to proceed for 1-2 hours at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis : Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
-
KINOMEscan™ Competition Binding Assay
This high-throughput assay measures the ability of a compound to compete with an immobilized ligand for binding to a large panel of DNA-tagged kinases.
-
Principle : The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
-
Methodology :
-
A panel of purified, DNA-tagged recombinant kinases is used.
-
The test compound is incubated with the kinases and a ligand-immobilized solid support.
-
Kinases that do not bind to the test compound will bind to the immobilized ligand.
-
The unbound kinases are washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
Data Analysis : The results are typically reported as the percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the compound and the kinase.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to cross-reactivity profiling.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Logical relationship between inhibitor selectivity and biological outcome.
Caption: Mechanism of action for ATP-competitive kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-chloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-chloro-N-ethylpyrimidin-2-amine, a key intermediate in the development of pharmaceuticals and agrochemicals. The routes discussed are the direct nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine and a two-step approach involving the synthesis and subsequent chlorination of 2-(ethylamino)pyrimidin-4-ol. This comparison is based on plausible reaction schemes and data from analogous transformations, offering insights into the potential advantages and disadvantages of each method.
Comparison of Synthetic Routes
The synthesis of this compound is primarily approached through two distinct pathways. The choice of route can significantly impact yield, purity, and scalability. Below is a summary of the key quantitative data associated with each proposed route, drawn from analogous reactions in the literature.
| Parameter | Route 1: Direct C2 Amination | Route 2: Two-Step Synthesis via Hydroxypyrimidine |
| Starting Materials | 2,4-Dichloropyrimidine, Ethylamine | Guanidine, Ethyl 3-ethoxy-3-iminopropanoate, Phosphorus oxychloride |
| Number of Steps | 1 | 2 |
| Overall Yield | Moderate (Regioselectivity is a challenge) | Good to High (Potentially higher overall yield) |
| Reaction Time | 2-12 hours | 6-10 hours (for both steps) |
| Reaction Temperature | 0°C to room temperature | 100°C (Step 1), 110°C (Step 2) |
| Key Reagents | Ethylamine, Organic Solvent (e.g., THF, EtOH) | Sodium Ethoxide, Phosphorus oxychloride, N,N-Dimethylaniline |
| Purification | Column chromatography to separate isomers | Crystallization, Distillation |
Synthetic Route 1: Direct C2 Amination of 2,4-Dichloropyrimidine
This approach involves the direct reaction of 2,4-dichloropyrimidine with ethylamine. The primary challenge of this route is controlling the regioselectivity of the nucleophilic aromatic substitution. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack by simple amines than the C2 position. However, by carefully controlling the reaction conditions, such as temperature and solvent, it is possible to favor the formation of the desired C2-aminated product.
Experimental Protocol (Proposed)
-
Reaction Setup: A solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol is cooled to 0°C in an ice bath.
-
Addition of Ethylamine: An aqueous solution of ethylamine (1.1 eq) is added dropwise to the cooled solution of 2,4-dichloropyrimidine with vigorous stirring.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, which may contain a mixture of C2 and C4 isomers, is purified by column chromatography on silica gel to isolate the desired this compound.
Synthetic Route 2: Two-Step Synthesis via 2-(Ethylamino)pyrimidin-4-ol
This alternative route avoids the issue of regioselectivity by first synthesizing the 2-(ethylamino)pyrimidin-4-ol intermediate, followed by chlorination of the hydroxyl group. This method offers better control over the final product's structure.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Ethylamino)pyrimidin-4-ol
-
Reaction Setup: Guanidine hydrochloride (1.0 eq) is reacted with sodium ethoxide in ethanol to generate free guanidine.
-
Condensation: Ethyl 3-ethoxy-3-iminopropanoate (1.0 eq) is added to the solution of guanidine, and the mixture is heated at reflux (approximately 100°C) for 4-6 hours.
-
Work-up and Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 2-aminopyrimidin-4-ol. This intermediate is then N-ethylated in a subsequent step, or alternatively, N-ethylguanidine can be used in the initial condensation. For the purpose of this guide, we will assume the synthesis proceeds from N-ethylguanidine. The resulting 2-(ethylamino)pyrimidin-4-ol is isolated by filtration after cooling the reaction mixture.
Step 2: Chlorination of 2-(Ethylamino)pyrimidin-4-ol
-
Reaction Setup: 2-(Ethylamino)pyrimidin-4-ol (1.0 eq) is suspended in phosphorus oxychloride (POCl3) (excess, e.g., 3-5 eq).
-
Addition of Base: A tertiary amine, such as N,N-dimethylaniline (catalytic amount), is added to the suspension.
-
Reaction: The reaction mixture is heated at reflux (approximately 110°C) for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice.
-
Isolation and Purification: The aqueous solution is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The final product, this compound, can be further purified by crystallization or column chromatography.
Conclusion
Both presented synthetic routes offer viable pathways to this compound. The direct amination (Route 1) is a more concise approach but is hampered by potential regioselectivity issues, which may lead to lower yields of the desired product and require challenging purification. The two-step synthesis (Route 2) is longer but provides better control over the regiochemical outcome, likely resulting in a higher overall yield and easier purification of the final product. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. For large-scale production where purity and yield are paramount, the two-step synthesis may be the more prudent choice. For smaller-scale research and development where rapid access to the compound is desired, the direct amination approach, despite its challenges, might be considered.
Safety Operating Guide
Proper Disposal of 4-chloro-N-ethylpyrimidin-2-amine: A Guide for Laboratory Professionals
For immediate reference, treat 4-chloro-N-ethylpyrimidin-2-amine as a hazardous chemical. All disposal procedures should be conducted in accordance with institutional and local regulations for hazardous waste. Due to the limited availability of a specific Safety Data Sheet (SDS), the following procedures are based on guidelines for analogous chlorinated pyrimidines and general laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. Based on data from structurally similar compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]
In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.[1]
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
Experimental Protocols: Waste Disposal Procedure
The disposal of this compound must comply with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Due to its chemical structure (a chlorinated heterocyclic compound), this compound must be managed as hazardous waste.
-
Segregate as Halogenated Organic Waste: This compound should be collected in a designated waste container for halogenated organic compounds. Do not mix with non-halogenated waste streams to avoid increased disposal costs and potential chemical reactions.
-
Check for Incompatibilities: Keep this waste separate from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.
Step 2: Waste Accumulation and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" sticker. The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The name and contact information of the generating researcher or lab.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
For mixtures, list all constituents and their approximate percentages.
-
Step 3: Storage
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Ensure secondary containment is in place to capture any potential leaks.
-
Segregation: Store away from incompatible materials.
Step 4: Disposal Request and Pickup
-
Full Container: Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.
-
Professional Disposal: The ultimate disposal method for chlorinated organic compounds typically involves controlled incineration at a licensed chemical destruction plant.[1] This ensures the complete destruction of the hazardous material and scrubbing of any harmful flue gases.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-chloro-N-ethylpyrimidin-2-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 4-chloro-N-ethylpyrimidin-2-amine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other chlorinated pyrimidines and aromatic amines. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound is anticipated to be a hazardous substance. Primary hazards likely include skin irritation, serious eye irritation, and acute toxicity if swallowed. Some analogous compounds also suggest a risk of respiratory irritation.[1][2][3][4] Therefore, a stringent PPE protocol is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Specification/Standard |
| Eye/Face | Safety goggles and a face shield | Goggles should be tightly fitting. Use equipment tested and approved under standards such as NIOSH (US) or EN 166 (EU).[5] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Inspect gloves for integrity before each use. Follow proper glove removal technique to avoid skin contact.[5] |
| Chemical-resistant lab coat or apron | To prevent skin exposure. | |
| Respiratory | Use in a certified chemical fume hood | If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Operational Workflow Diagram
Caption: Workflow for safely handling this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Don all required PPE as outlined in Table 1.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Perform all manipulations, including weighing and transfers, within the chemical fume hood to minimize inhalation exposure.[6]
-
Avoid direct contact with the skin and eyes.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers of the chemical tightly closed when not in use.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
First Aid Measures
In case of exposure, immediate action is critical.
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
Chlorinated organic compounds are generally considered hazardous waste and require special disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[2][7]
Waste Management Protocol
-
Waste Segregation:
-
Collect all waste containing this compound (including residues, contaminated labware, and spill cleanup materials) in a dedicated, compatible, and clearly labeled hazardous waste container.[6][8]
-
Do not mix with incompatible waste streams. For instance, keep acidic waste separate from basic waste and oxidizing agents away from reducing agents.[8]
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid Waste," "Aqueous Solution").[6]
-
-
Storage:
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][9] High-temperature incineration with subsequent scrubbing of the off-gases is a common disposal method for chlorinated organic residues.[1][10]
-
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. acs.org [acs.org]
- 3. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. international.skcinc.com [international.skcinc.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
